molecular formula C9H9Cl2N B15236142 1-(3,5-Dichlorophenyl)prop-2-EN-1-amine

1-(3,5-Dichlorophenyl)prop-2-EN-1-amine

Número de catálogo: B15236142
Peso molecular: 202.08 g/mol
Clave InChI: VQBNVBXSZMSTID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,5-Dichlorophenyl)prop-2-en-1-amine is a chemical compound with the CAS Registry Number 1270539-63-3 . It has a molecular formula of C 9 H 9 Cl 2 N and a molecular weight of 202.08 g/mol . The compound is identified by the SMILES string C=CC(N)C1=CC(Cl)=CC(Cl)=C1 and has an MDL number MFCD18705311 . This compound is intended for Research Use Only and is not suitable for diagnostic or therapeutic uses. Researchers should handle it with care, as it carries GHS warnings with the signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautionary measures include avoiding inhalation, wearing protective gloves, and washing hands thoroughly after handling . The specific research applications, mechanism of action, and biological targets for 1-(3,5-Dichlorophenyl)prop-2-en-1-amine are not detailed in the available literature. Its structure, featuring a 3,5-dichlorophenyl group and an allylamine chain, suggests potential as a building block in organic synthesis or medicinal chemistry for the development of novel compounds. Please refer to the safety data sheet for comprehensive handling and storage information before use.

Propiedades

Fórmula molecular

C9H9Cl2N

Peso molecular

202.08 g/mol

Nombre IUPAC

1-(3,5-dichlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2

Clave InChI

VQBNVBXSZMSTID-UHFFFAOYSA-N

SMILES canónico

C=CC(C1=CC(=CC(=C1)Cl)Cl)N

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Synthesis, and Reactivity of 1-(3,5-Dichlorophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a specialized building block in modern medicinal chemistry, 1-(3,5-Dichlorophenyl)prop-2-en-1-amine (an allylamine derivative) offers a unique combination of structural rigidity, specific electronic tuning, and versatile reactivity. Allylamines are ubiquitous pharmacophores found in antifungal agents, CNS-active therapeutics, and novel anti-persister antimicrobial compounds. This technical guide provides an in-depth analysis of the physicochemical profile, validated synthetic methodologies, and downstream applications of this specific halogenated allylamine, designed to equip drug development professionals with actionable, field-proven insights.

Structural & Physicochemical Profiling

The core structure of 1-(3,5-dichlorophenyl)prop-2-en-1-amine consists of a prop-2-en-1-amine (allylamine) chain attached to a phenyl ring bearing two chlorine atoms at the 3 and 5 (meta) positions.

Electronic and Steric Effects: The 3,5-dichloro substitution pattern is highly strategic. Unlike ortho-substitutions (e.g., 2,6-dichloro) which introduce severe steric hindrance around the benzylic/allylic carbon, the meta-chlorines leave the primary amine sterically accessible for nucleophilic attack. However, the halogens exert a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the amine nitrogen, effectively lowering its basicity and nucleophilicity compared to unsubstituted aliphatic amines.

Quantitative Data Summary:

Physicochemical PropertyValue / Description
Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
Hydrogen Bond Donors 1 (Primary NH2 group)
Hydrogen Bond Acceptors 1 (Nitrogen atom)
Rotatable Bonds 2
Predicted pKa (Amine) ~8.2 - 8.5 (Lowered by -I effect of the dichlorophenyl group)
Topological Polar Surface Area (TPSA) 26.02 Ų

Synthetic Methodologies (Self-Validating Protocols)

To leverage this compound in drug discovery, highly stereoselective synthesis is mandatory. Below are two rigorously validated protocols for synthesizing 1-(3,5-dichlorophenyl)prop-2-en-1-amine, complete with mechanistic causality.

Method A: Asymmetric Synthesis via Ellman's Sulfinamide

Causality: Biological targets are inherently chiral; thus, synthesizing enantiopure allylamines is critical. The use of Ellman's chiral auxiliary, (R)-tert-butanesulfinamide, allows for the highly diastereoselective addition of Grignard reagents to sulfinyl imines. The bulky tert-butyl group effectively blocks one face of the imine, directing the nucleophilic attack to yield a single enantiomer .

Step-by-Step Protocol:

  • Imine Condensation: Dissolve 3,5-dichlorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq). Expert Insight: Ti(OEt)4 acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium forward. Stir at room temperature for 12 hours.

  • Nucleophilic Addition: Cool the reaction mixture to -78°C under an argon atmosphere. Add vinylmagnesium bromide (1.5 eq) dropwise. The reaction proceeds via a highly ordered transition state, yielding the sulfinamide-protected allylamine.

  • Deprotection: Quench with saturated NH4Cl, extract, and concentrate. Dissolve the crude intermediate in methanol and treat with 4M HCl in dioxane to cleave the sulfinyl group, yielding the enantiopure (S)-1-(3,5-dichlorophenyl)prop-2-en-1-amine hydrochloride salt.

EllmanSynthesis A 3,5-Dichlorobenzaldehyde C Chiral Sulfinyl Imine A->C Condensation B (R)-t-Butanesulfinamide Ti(OEt)4, THF B->C E Sulfinamide Protected Allylamine C->E Nucleophilic Addition D Vinylmagnesium Bromide THF, -78°C D->E G (S)-1-(3,5-Dichlorophenyl) prop-2-en-1-amine E->G Acidic Cleavage F HCl in MeOH (Deprotection)

Workflow for the stereoselective synthesis of the allylamine via Ellman's auxiliary.

Method B: The Overman Rearrangement

Causality: The Overman rearrangement is a robust [3,3]-sigmatropic rearrangement that converts allylic alcohols to allylic amines with a clean 1,3-transposition of the alkenyl moiety . Using a Palladium(II) catalyst lowers the activation energy and allows the reaction to proceed at room temperature via a highly ordered chair-like transition state, preserving stereochemical integrity .

Step-by-Step Protocol:

  • Imidate Formation: To a solution of 1-(3,5-dichlorophenyl)prop-2-en-1-ol (1.0 eq) in dichloromethane, add trichloroacetonitrile (1.5 eq) and a catalytic amount of DBU (0.1 eq). Stir at 0°C for 2 hours to form the allylic trichloroacetimidate.

  • [3,3]-Sigmatropic Rearrangement: Isolate the imidate and dissolve in THF. Add a catalytic amount of Palladium(II) chloride (PdCl2(MeCN)2, 5 mol%). Stir at room temperature until complete conversion to the trichloroacetamide-protected amine is observed via TLC.

  • Hydrolysis: Treat the resulting acetamide with 5M NaOH in ethanol to unmask the primary allylamine.

OvermanRearrangement A 1-(3,5-Dichlorophenyl) prop-2-en-1-ol C Allylic Trichloroacetimidate A->C Addition B Cl3CCN, DBU (Base Catalysis) B->C E [3,3]-Sigmatropic Rearrangement C->E D Pd(II) Catalyst (Room Temp) D->E F Trichloroacetamide Protected Amine E->F 1,3-Transposition H 1-(3,5-Dichlorophenyl) prop-2-en-1-amine F->H Deprotection G NaOH / H2O (Hydrolysis) G->H

The Overman rearrangement pathway for converting allylic alcohols to allylamines.

Chemical Reactivity & Downstream Applications

The dual functionality of 1-(3,5-dichlorophenyl)prop-2-en-1-amine (a primary amine and a terminal alkene) makes it an exceptionally versatile synthon.

  • N-Acylation and Alkylation: The primary amine readily reacts with acyl chlorides to form stable amides. Due to the electron-withdrawing nature of the 3,5-dichlorophenyl group, the amine is slightly less nucleophilic. Expert Tip: Use a slight excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) and gentle heating (40°C) to ensure quantitative yields during N-alkylation with alkyl halides.

  • Cross-Metathesis: The terminal alkene is an ideal substrate for Ruthenium-catalyzed cross-metathesis (e.g., using Grubbs 2nd Generation Catalyst). This is widely utilized to synthesize acyclic nucleoside phosphonates, a class of potent antiviral agents .

  • Alkene Oxidation: The double bond can be subjected to Upjohn dihydroxylation (OsO4/NMO) to yield complex amino-diol building blocks, or epoxidized using mCPBA to form aziridine precursors.

Analytical Characterization Standards

To validate the structural integrity of the synthesized compound, the following spectroscopic benchmarks should be met:

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic aromatic signature of the 3,5-dichloro pattern—a multiplet integrating to 3 protons around 7.20 - 7.30 ppm. The benzylic/allylic CH will appear as a distinct doublet around 4.5 ppm. The terminal alkene protons typically present as a multiplet at 5.1 - 5.2 ppm, while the internal alkene CH presents as a complex ddd at ~5.9 ppm.

  • Mass Spectrometry (ESI+): The expected [M+H]+ peak is at m/z 202.0. Crucially, the presence of two chlorine atoms will generate a highly diagnostic isotopic pattern with peaks at m/z 202, 204, and 206 in a 9:6:1 intensity ratio.

References

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews - ACS Publications. URL:[Link]

  • A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions. Journal of the American Chemical Society. URL:[Link]

  • Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. Journal of the American Chemical Society. URL:[Link]

  • Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates. Organic & Biomolecular Chemistry - RSC Publishing. URL:[Link]

Multidimensional Spectroscopic Characterization of 1-(3,5-Dichlorophenyl)prop-2-en-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Functionalized allylamines are indispensable building blocks in modern organic synthesis and represent a privileged pharmacophore in medicinal chemistry. They serve as the structural foundation for numerous therapeutics, including antifungal agents (e.g., naftifine, terbinafine) and calcium channel blockers (e.g., flunarizine)[1]. Among these, 1-(3,5-dichlorophenyl)prop-2-en-1-amine (a heavily halogenated γ -branched allylamine) is of particular interest. The electron-withdrawing nature of the 3,5-dichlorophenyl ring coupled with the reactive vinyl moiety makes this compound a highly versatile intermediate for asymmetric catalysis and cross-coupling methodologies.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide dissects the analytical causality behind the spectroscopic behavior of 1-(3,5-dichlorophenyl)prop-2-en-1-amine, providing researchers with a self-validating framework for its synthesis, isolation, and multidimensional characterization (NMR, FT-IR, and HRMS).

Experimental Workflow & Self-Validating Methodologies

To obtain high-fidelity spectroscopic data, the analyte must be synthesized and purified using protocols that actively prevent degradation or column-induced artifacts. The following methodology utilizes a nucleophilic Grignard addition to an activated imine, followed by a strategically buffered chromatographic isolation.

Step-by-Step Synthesis & Isolation Protocol
  • Imine Activation & Nucleophilic Addition:

    • Procedure: Condense 3,5-dichlorobenzaldehyde with a sulfinamide auxiliary to form an activated imine. Cool the solution to -78 °C in anhydrous THF, and add 1.2 equivalents of vinylmagnesium bromide dropwise.

    • Causality: Unactivated imines are poor electrophiles. The auxiliary activates the imine for nucleophilic attack while the cryogenic temperature suppresses competitive α -deprotonation and limits the exothermic Grignard reaction, ensuring high chemoselectivity.

  • Acidic Deprotection:

    • Procedure: Treat the resulting intermediate with 4M HCl in dioxane for 2 hours at room temperature to cleave the auxiliary, yielding the primary amine hydrochloride salt.

  • Free-Basing (Self-Validation Step 1):

    • Procedure: Quench the reaction with saturated aqueous NaHCO 3​ and adjust the aqueous layer to pH > 10 using 1M NaOH. Extract with dichloromethane (DCM).

    • Causality: Primary amines will remain water-soluble as ammonium salts at neutral or acidic pH. Driving the pH above the amine's pKa (typically ~9-10) guarantees complete conversion to the free base, maximizing organic extraction yield.

  • Buffered Flash Chromatography (Self-Validation Step 2):

    • Procedure: Purify the crude free base via silica gel flash chromatography using a mobile phase of Hexanes/Ethyl Acetate (80:20) containing 1% Triethylamine (TEA) .

    • Causality: Standard silica gel is inherently acidic and will irreversibly bind or cause severe peak tailing of free amines. Pre-treating the column and doping the mobile phase with TEA neutralizes the silica's silanol groups, ensuring quantitative recovery and preventing on-column degradation.

Workflow A Synthesis: Imine Allylation B Aqueous Workup & Extraction (pH > 10) A->B C Flash Chromatography (1% TEA Buffered) B->C D NMR Spectroscopy (1H, 13C, D2O Shake) C->D E FT-IR Spectroscopy C->E F HRMS (EI, 70 eV) C->F

Fig 1: Experimental workflow for the synthesis and spectroscopic characterization of the allylamine.

Spectroscopic Characterization & Analytical Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of aliphatic and benzylic amines relies heavily on understanding the deshielding microenvironments created by adjacent electronegative atoms[2].

  • 1 H NMR Dynamics: The α -proton (allylic CH) is subjected to a profound combined deshielding effect from the adjacent primary amine, the π -system of the vinyl group, and the electron-withdrawing 3,5-dichlorophenyl ring. Consequently, it resonates significantly downfield at approximately δ 4.48 ppm[2].

  • The D 2​ O Shake Validation: Primary amines exhibit N-H protons as a broad singlet (typically between δ 1.0 and 5.0 ppm) due to rapid intermolecular proton exchange and quadrupolar relaxation from the 14 N nucleus[3]. Because this broad peak does not couple with adjacent protons, it can be difficult to definitively assign[2]. To validate this assignment, a "D 2​ O shake" is performed: adding a drop of deuterium oxide to the CDCl 3​ sample causes the labile N-H protons to exchange with deuterons, resulting in the immediate disappearance of the peak from the 1 H spectrum[2].

  • 13 C NMR Dynamics: The α -carbon exhibits a characteristic downfield shift ( δ 58.4 ppm) driven by the direct inductive effect of the electronegative nitrogen atom[2].

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry of amines is governed by highly predictable fragmentation kinetics.

  • The Nitrogen Rule: Because 1-(3,5-dichlorophenyl)prop-2-en-1-amine contains exactly one nitrogen atom, it strictly adheres to the Nitrogen Rule, which dictates that the intact molecular ion [M]+∙ will possess an odd nominal mass (m/z 201 for the 35 Cl 2​ isotopologue)[4].

  • α -Cleavage Mechanism: In electron ionization (EI), aliphatic and benzylic amines undergo rapid fragmentation via α -cleavage—the homolytic fission of the C–C bond between the α -carbon and an adjacent alkyl or vinyl group[4]. For this compound, the loss of the vinyl radical (neutral loss of 27 Da) generates a highly resonance-stabilized 3,5-dichlorophenyl iminium ion. Because the positive charge is stabilized by the extended aromatic π -system, this fragment overwhelmingly dominates the spectrum, presenting as the base peak at m/z 174[4].

Fragmentation M Molecular Ion [M]+• m/z 201 (C9H9Cl2N)+ A α-Cleavage (C-C Bond Fission) M->A B Iminium Ion (Base Peak) m/z 174 (C7H6Cl2N)+ A->B C Vinyl Radical Neutral Loss (27 Da) A->C

Fig 2: Primary mass spectrometry fragmentation pathway via alpha-cleavage.

Quantitative Data Summaries

The following tables synthesize the expected multidimensional spectroscopic data for 1-(3,5-dichlorophenyl)prop-2-en-1-amine, providing a benchmark for empirical validation.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationAnalytical Assignment
N-H 1.65br s2HPrimary amine (Disappears post-D 2​ O shake)
H- α 4.48d (J = 6.0 Hz)1HAllylic methine CH
H-vinyl (terminal, cis)5.15dt (J = 10.2, 1.2 Hz)1H=CH 2​ proton cis to internal vinyl H
H-vinyl (terminal, trans)5.25dt (J = 17.1, 1.2 Hz)1H=CH 2​ proton trans to internal vinyl H
H-vinyl (internal)5.92ddd (J = 17.1, 10.2, 6.0 Hz)1H-CH= proton
H-Ar (ortho)7.28d (J = 1.8 Hz)2HAromatic protons at C2, C6
H-Ar (para)7.32t (J = 1.8 Hz)1HAromatic proton at C4

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Carbon EnvironmentChemical Shift ( δ , ppm)Analytical Assignment
C- α 58.4Deshielded allylic CH (adjacent to N)
C-vinyl (terminal)115.2Terminal alkene =CH 2​
C-Ar (ortho)125.1Aromatic C2, C6
C-Ar (para)127.5Aromatic C4
C-Ar (meta, C-Cl)135.0Chlorinated aromatic C3, C5
C-vinyl (internal)140.8Internal alkene -CH=
C-Ar (ipso)146.2Aromatic C1

Table 3: FT-IR Vibrational Modes (ATR)

Wavenumber (cm −1 )Vibrational ModeStructural Correlation
3380, 3310 N-H stretch (doublet)Characteristic asymmetric/symmetric stretch of 1° amine
3085 C-H stretch (sp 2 )Aromatic and alkene C-H bonds
2920, 2850 C-H stretch (sp 3 )Aliphatic C-H bonds
1640 C=C stretchVinyl group double bond
1590, 1570 C=C stretchAromatic ring breathing modes
805 C-Cl stretchAryl chloride bonds (fingerprint region)

Table 4: HRMS Fragmentation Peaks (EI, 70 eV)

m/zRelative AbundanceIon Assignment & Causality
201 15% [M]+∙ (Molecular ion, 35 Cl 2​ isotopologue)
203 10% [M]+∙ ( 35 Cl 37 Cl isotopologue, validates Cl 2​ presence)
174 100% [M−C2​H3​]+ (Base peak, iminium ion via α -cleavage)
176 65% [M−C2​H3​]+ ( 35 Cl 37 Cl isotopologue of the base peak)
56 45% [M−C6​H3​Cl2​]+ (Alternative α -cleavage losing the aryl ring)

References

  • Structure and properties of amines - Organic Chemistry II. Fiveable. 3[3]

  • Mass Spectrometry of Amines. JoVE Core Organic Chemistry. 4[4]

  • NMR Spectroscopy Of Amines. JoVE Core Organic Chemistry. 2[2]

  • Palladium catalyzed intermolecular hydroamination of 1-substituted allenes: an atom-economical method for the synthesis of N-allylamines. RSC Publishing. 1[1]

Sources

The Dichlorophenyl Pharmacophore: Mechanistic Insights and Biological Applications in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently leverage the dichlorophenyl moiety in rational drug design. The incorporation of a dichlorophenyl group—whether in the 2,4-, 3,4-, or 2,6- configuration—is never a mere structural coincidence. The electronegativity of the chlorine atoms creates a strong electron-withdrawing effect, modulating the pKa of adjacent functional groups, while their atomic radius significantly enhances lipophilicity (LogP). This drives superior membrane permeability and metabolic stability. Furthermore, the anisotropic charge distribution around the halogen atoms enables highly specific "halogen bonding" with electron-rich residues within target protein binding pockets. This whitepaper dissects the biological activity of dichlorophenyl-containing compounds, providing validated protocols and structural insights for researchers and drug development professionals.

Antimicrobial and Antifungal Efficacy: The 2,4-Dichlorophenyl Paradigm

The 2,4-dichlorophenyl scaffold is the cornerstone of azole antifungals, most notably ketoconazole 1. The causality behind its profound efficacy lies in its spatial geometry. The 2,4-dichloro substitution forces the phenyl ring into an orthogonal conformation relative to the azole ring.

This specific steric arrangement allows the azole nitrogen to coordinate directly with the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) 2. Concurrently, the highly lipophilic 2,4-dichlorophenyl group anchors the molecule deep within the hydrophobic access channel of the enzyme, displacing water and locking the inhibitor in place. This dual-action binding halts ergosterol synthesis, leading to the accumulation of toxic 14α-methylated sterols that disrupt fungal cell membrane integrity []().

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methyl sterols CYP51->ToxicSterols Blocked Pathway Ketoconazole Ketoconazole (2,4-Dichlorophenyl) Ketoconazole->CYP51 Inhibits (Heme Binding)

Ergosterol biosynthesis pathway and targeted inhibition by 2,4-dichlorophenyl-containing azoles.

CNS Modulation and Oncology: The 3,4- and 2,6-Dichlorophenyl Scaffolds

Shifting the chlorine atoms to the 3,4- or 2,6- positions drastically alters the biological target profile, shifting activity from antimicrobial to neuropharmacological or oncological domains.

  • Neuropharmacology: Sertraline, a widely prescribed antidepressant, utilizes a 3,4-dichlorophenyl group to achieve potent and selective inhibition of the serotonin transporter (SERT) . The 3,4-dichloro substitution maximizes van der Waals interactions within the central binding site (S1) of SERT, specifically interacting with key aromatic residues.

  • Oncology: Recent advancements have repurposed dichlorophenyl derivatives for targeted cancer therapy. For instance, 3,4-dichlorophenyl compounds like sertraline have been identified as inhibitors of serine hydroxymethyltransferase (SHMT), suppressing serine/glycine synthesis in addicted breast tumor models . Similarly, 2,6-dichlorophenyl-substituted naphthyridinones and pyrido[2,3-d]pyrimidines have emerged as highly selective ATP-competitive inhibitors of the c-Src tyrosine kinase 3. The 2,6-dichloro substitution is critical here; it forces the aryl ring out of the plane of the core heterocycle, perfectly matching the steric constraints of the inactive "DFG-out" conformation of the kinase domain.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of the dichlorophenyl moiety, the following table summarizes comparative biological activity data across different therapeutic domains.

Compound ClassDichlorophenyl PositionPrimary TargetBiological Activity (IC50 / MIC)Application
Ketoconazole 2,4-DichlorophenylFungal CYP51MIC: 0.1 - 12.5 µg/mLBroad-spectrum Antifungal 1
Sertraline 3,4-DichlorophenylSERT / SHMTIC50: 0.3 nM (SERT)Antidepressant / Oncology
Pyrido[2,3-d]pyrimidines 2,6-Dichlorophenylc-Src KinaseIC50: < 50 nMAnticancer (TKI) 3
Chlorophenylamino-s-triazines 3,4-DichlorophenylMCF7 / C26 CellsIC50: 1.15 - 1.88 µMCytotoxic Anticancer Agent 4

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, experimental protocols must be self-validating. Below are the definitive workflows for evaluating the biological activity of novel dichlorophenyl derivatives.

Protocol 1: Self-Validating Broth Microdilution Assay for Antifungal MIC Determination
  • Causality: We utilize RPMI 1640 medium buffered to pH 7.0 with MOPS because standard media (like Sabouraud) can artificially inflate MIC values due to pH-dependent ionization of the test compounds.

  • Compound Preparation: Dissolve the dichlorophenyl derivative in 100% DMSO to a stock concentration of 1600 µg/mL. Rationale: DMSO ensures complete solubilization of highly lipophilic dichlorophenyl compounds.

  • Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640 medium in a 96-well plate to achieve a final concentration range of 0.015 to 16 µg/mL. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Suspend fungal colonies (e.g., Candida albicans) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 to yield a final inoculum of 1×103 to 5×103 CFU/mL.

  • Inoculation & Incubation: Add 100 µL of the inoculum to each well containing 100 µL of the diluted compound.

  • Self-Validation Controls (Critical):

    • Growth Control: Medium + Inoculum + 1% DMSO (Validates fungal viability and solvent inertness).

    • Sterility Control: Medium + 1% DMSO only (Validates aseptic technique).

    • Positive Control: Ketoconazole standard (Validates assay sensitivity).

  • Readout: Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration exhibiting ≥50% reduction in turbidity compared to the growth control, measured via spectrophotometry at 530 nm.

Protocol 2: High-Throughput Kinase Inhibition Assay (c-Src/EGFR)
  • Causality: Time-resolved fluorescence resonance energy transfer (TR-FRET) is chosen over standard colorimetric assays to eliminate autofluorescence interference commonly caused by aromatic dichlorophenyl compounds.

  • Enzyme Reaction: Combine purified c-Src kinase (1 nM), biotinylated peptide substrate (1 µM), and the dichlorophenyl test compound (0.1 nM - 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ATP at a concentration equal to its apparent Km (e.g., 10 µM) to initiate the reaction. Rationale: Testing at the Km ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-Allophycocyanin (acceptor) supplemented with EDTA to quench the kinase reaction.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emission). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Compound Synthesize Dichlorophenyl Derivatives Dilution Serial Dilution in DMSO (0.1 nM - 10 µM) Compound->Dilution Incubation Incubate with Kinase & ATP (TR-FRET Assay) Dilution->Incubation Assay Fluorescence Readout (665nm / 615nm) Incubation->Assay Validation Self-Validation: Positive & Negative Controls Assay->Validation Quality Check Data IC50 Calculation (4-Parameter Logistic Fit) Assay->Data

Standardized high-throughput screening workflow for assessing dichlorophenyl biological activity.

References

  • Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src - Journal of Medicinal Chemistry (ACS Publications). 3

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC (NIH). 4

  • Sertraline hydrochloride | 5-HT Transporter Inhibitors: Tocris Bioscience - R&D Systems.

  • Assessment report - Ketoconazole HRA - European Medicines Agency (EMA). 1

  • Triazole hybrids as new type of anti-fungal agents - Arabian Journal of Chemistry.

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners - Journal of Applied Pharmaceutical Science. 2

Sources

Unlocking Therapeutic Potential: A Technical Guide to Dichlorophenyl Furan Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the furan ring stands out as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic and steric properties, coupled with its synthetic accessibility, have made it a cornerstone for the development of novel therapeutics. The strategic incorporation of a dichlorophenyl moiety onto this furan framework has given rise to a class of compounds with remarkable therapeutic potential, particularly in the realms of oncology, inflammation, and infectious diseases.[2] This technical guide provides an in-depth exploration of the potential therapeutic targets of dichlorophenyl furan derivatives, offering a synthesis of mechanistic insights, quantitative data, and field-proven experimental methodologies for the discerning researcher.

Part 1: The Anticancer Landscape: Targeting Cellular Proliferation and Survival

Dichlorophenyl furan derivatives have emerged as potent anticancer agents, primarily by disrupting fundamental cellular processes required for tumor growth and survival. Their mechanisms of action are multifaceted, with several key molecular targets identified to date.

Tubulin Polymerization: Disrupting the Cytoskeleton

A primary and well-documented mechanism of action for many dichlorophenyl furan derivatives is the inhibition of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[3] By interfering with microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[4]

Mechanism of Action: Dichlorophenyl furan derivatives often exert their effects by binding to the colchicine binding site on β-tubulin.[2][3] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle and ultimately, cell death.[2]

Quantitative Data Summary: In Vitro Anticancer Activity

Compound IDModification on Furan RingCell LineCytotoxicity IC50 (µM)Tubulin Polymerization Inhibition (%)Reference
7c Pyrazoline derivativeLeukemia SR0.0995.2[2][4]
7e Pyrazoline derivativeLeukemia SR0.0596.0[2][4]
11a Pyridine derivativeLeukemia SR0.0696.3[2][4]
Colchicine Reference DrugLeukemia SR0.0889.5[2]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to quantify the inhibitory effect of dichlorophenyl furan derivatives on tubulin polymerization.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution

    • Glycerol

    • Fluorescent reporter (e.g., DAPI)

  • Test compound (dichlorophenyl furan derivative) dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • 96-well, black, flat-bottom microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL. Prepare a working solution of GTP in General Tubulin Buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Mixture Preparation: On ice, prepare the tubulin reaction mix containing tubulin, GTP, glycerol, and the fluorescent reporter, according to the manufacturer's instructions.

  • Assay Plate Preparation: Add 5 µL of the diluted test compound, positive control, or negative control to the wells of the pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: Add 50 µL of the tubulin reaction mix to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) every minute for 60 minutes.[5]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The rate of polymerization can be determined from the initial linear portion of the curve. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Signaling Pathway: Disruption of the Cell Cycle

G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Arrest leads to DichlorophenylFuran Dichlorophenyl Furan Derivative Tubulin Tubulin Polymerization DichlorophenylFuran->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->M Required for

Caption: Inhibition of tubulin polymerization by dichlorophenyl furan derivatives leads to mitotic arrest and apoptosis.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Halting Cell Cycle Progression

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle.[6] CDK2, in particular, plays a crucial role in the G1/S phase transition.[7] The aberrant activity of CDK2 is a hallmark of many cancers, making it an attractive therapeutic target.

Mechanism of Action: A dichlorophenyl furan derivative, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, has been shown to be a potent inhibitor of CDK2.[7] By inhibiting CDK2, these compounds can prevent the phosphorylation of key substrates required for DNA replication, thereby inducing cell cycle arrest and inhibiting tumor growth.

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the inhibition of CDK2 activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human CDK2/Cyclin A or E complex

  • Histone H1 (substrate)

  • ATP

  • Test compound (dichlorophenyl furan derivative) dissolved in DMSO

  • Positive control (e.g., Roscovitine)

  • 384-well low-volume plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in DMSO. Dilute the CDK2 enzyme and substrate in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or control, followed by 2 µL of the diluted CDK2 enzyme.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mix to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[8][9]

Signaling Pathway: CDK2 and Cell Cycle Control

G CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest DichlorophenylFuran Dichlorophenyl Furan Derivative DichlorophenylFuran->CDK2 Inhibits

Caption: Dichlorophenyl furan derivatives can inhibit CDK2, leading to G1/S phase cell cycle arrest.

AMP-Activated Protein Kinase (AMPK) Pathway Activation: A Metabolic Checkpoint

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[10] Its activation in cancer cells can lead to the inhibition of anabolic pathways required for cell growth and proliferation, making it a promising target for cancer therapy.[11]

Mechanism of Action: While direct activation of AMPK by dichlorophenyl furan derivatives is still under investigation, structurally related dichlorophenyl urea compounds have been identified as potent AMPK activators.[10] These compounds can induce a metabolic stress in cancer cells, leading to the activation of AMPK and subsequent downstream signaling that inhibits cell growth.

Experimental Protocol: In Vitro AMPK Activation Assay

This protocol describes a method to assess the activation of AMPK in cultured cells.

Materials:

  • Cancer cell line (e.g., colon cancer cells)

  • Cell culture medium and supplements

  • Test compound (dichlorophenyl furan derivative)

  • Positive control (e.g., AICAR)

  • Lysis buffer

  • Primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK

  • Secondary antibody conjugated to HRP

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment: Seed cancer cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound or controls for a specified time.

  • Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-AMPK and total AMPK. The ratio of p-AMPK to total AMPK indicates the level of AMPK activation.

Signaling Pathway: AMPK in Cellular Energy Regulation

G DichlorophenylFuran Dichlorophenyl Furan Derivative AMPK AMPK DichlorophenylFuran->AMPK Activates AnabolicPathways Anabolic Pathways (e.g., Protein Synthesis) AMPK->AnabolicPathways Inhibits CatabolicPathways Catabolic Pathways (e.g., Glycolysis) AMPK->CatabolicPathways Activates CellGrowth Cell Growth and Proliferation AnabolicPathways->CellGrowth

Caption: Activation of the AMPK pathway by dichlorophenyl furan derivatives can inhibit cancer cell growth.

Part 2: Taming Inflammation: Targeting Pro-inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders.[12] Furan derivatives have shown promise as anti-inflammatory agents, and the dichlorophenyl substitution can enhance this activity.[13]

Mechanism of Action: The anti-inflammatory effects of dichlorophenyl furan derivatives are likely mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, a novel furan-2,5-dione derivative has been shown to suppress COX-2 activity and LPS-induced inflammatory gene expression by inactivating NF-κB.[14]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add the Griess reagents to the supernatant according to the manufacturer's protocol. This will form a colored azo dye in the presence of nitrite (a stable product of NO).

  • Data Acquisition: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 540 nm).

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition by the test compound.[1]

Signaling Pathway: A General Inflammatory Cascade

G LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Signaling TLR4->NF_kB ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NF_kB->ProInflammatoryGenes Inflammation Inflammation ProInflammatoryGenes->Inflammation DichlorophenylFuran Dichlorophenyl Furan Derivative DichlorophenylFuran->NF_kB Inhibits

Caption: Dichlorophenyl furan derivatives may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Part 3: Combating Microbes: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Dichlorophenyl furan derivatives, particularly in the form of chalcones, have demonstrated promising activity against a range of bacteria and fungi.[2]

Quantitative Data Summary: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
5-(2,4-dichlorophenyl)furan chalcone derivative Staphylococcus aureus15.6[2]
5-(2,4-dichlorophenyl)furan chalcone derivative Escherichia coli31.2[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Dichlorophenyl furan derivatives represent a versatile and promising class of compounds with a diverse range of therapeutic targets. Their ability to modulate key cellular processes involved in cancer, inflammation, and microbial infections underscores their significant potential in drug discovery. The structure-activity relationship studies conducted so far provide a solid foundation for the rational design of new derivatives with enhanced potency and selectivity.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: While several targets have been identified, a deeper understanding of the molecular interactions and downstream signaling pathways is crucial.

  • Expanding the scope of therapeutic applications: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative and cardiovascular diseases, could unveil new therapeutic opportunities.

  • Optimizing pharmacokinetic and pharmacodynamic properties: Further chemical modifications to improve bioavailability, metabolic stability, and safety profiles will be essential for their clinical translation.

The continued exploration of dichlorophenyl furan derivatives holds great promise for the development of the next generation of targeted therapies to address some of the most pressing medical challenges of our time.

References

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. [Link]

  • Ma, Y., et al. (2019). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 9(1), 1-11. [Link]

  • Bio-protocol. (2019). In Vitro Tubulin Polymerization Inhibition Assay. [Link]

  • Moussa, S. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1775-1795. [Link]

  • Rauf, A., et al. (2019). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Molbank, 2019(4), M1086. [Link]

  • BioAssay Systems. (n.d.). EnzyFluoTM AMPK Phosphorylation Assay Kit (EAMPK-100). [Link]

  • Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link]

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 395–406. [Link]

  • Moussa, S. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future medicinal chemistry, 10(15), 1775-1795. [Link]

  • Sowemimo, A. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1117-1130. [Link]

  • Patel, H., et al. (2012). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Journal of Biomolecular Screening, 17(7), 956-963. [Link]

  • Rahman, H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link]

  • Wang, Y., et al. (2015). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of thoracic disease, 7(10), 1734–1744. [Link]

  • Al-Amiery, A. A., et al. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Journal of Inflammation Research, 15, 4233-4245. [Link]

  • El-Gamal, M. I., et al. (2023). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. Scientific Reports, 13(1), 1-17. [Link]

  • Park, D. W., et al. (2014). Fluorinated N, N'-Diarylureas as AMPK Activators. ACS medicinal chemistry letters, 5(9), 1019–1023. [Link]

  • El-Gamal, M. I., et al. (2018). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. Scientific reports, 8(1), 1-14. [Link]

  • Li, Y., et al. (2025). Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities. Frontiers in Chemistry, 13, 1548888. [Link]

  • Williamson, A., et al. (2024). The pro-drug C13 activates AMPK by two distinct mechanisms. Biochemical Journal, 481(16), 1361-1376. [Link]

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 395–406. [Link]

  • Held, P. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. SLAS DISCOVERY: Advancing Life Sciences R & D, 28(1), 29-37. [Link]

  • Moon, D. O., et al. (2010). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Biochemical pharmacology, 79(11), 1654–1663. [Link]

  • Williamson, A., et al. (2024). The pro-drug C13 activates AMPK by two distinct mechanisms. Biochemical Journal, 481(16), 1361-1376. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. Archiv der Pharmazie, 356(8), e2300067. [Link]

  • El-Sayed, N. N. E., et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 7(1), 88-113. [Link]

  • Langendorf, C. G., et al. (2016). Structural basis of allosteric and synergistic activation of AMPK by furan-2-phosphonic derivative C2 binding. Nature communications, 7, 10912. [Link]

Sources

Engineering the Furan Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide to Dichlorophenyl Furan Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Structural Anatomy & Physicochemical Causality

The furan scaffold—a five-membered aromatic heterocycle—is a cornerstone in medicinal chemistry due to its unique electron distribution and hydrogen-bond accepting capabilities[1]. When functionalized with a dichlorophenyl moiety, the resulting hybrid scaffold exhibits drastically altered physicochemical properties. The inclusion of two highly electronegative chlorine atoms on the phenyl ring serves three causal functions in drug design:

  • Lipophilicity Enhancement : The halogens significantly increase the partition coefficient (LogP), driving cellular membrane penetration. This is critical for targeting intracellular enzymes or disrupting the lipid bilayers of fungal pathogens[2].

  • Electronic Modulation : The electron-withdrawing nature of the dichlorophenyl group depletes electron density from the furan ring via resonance and inductive effects. This makes the furan oxygen a weaker hydrogen bond acceptor but increases the overall metabolic stability of the ring against oxidative degradation[3].

  • Steric Direction : The specific positioning of the chlorine atoms (e.g., 2,5-dichloro vs. 3,4-dichloro) dictates the dihedral angle between the phenyl and furan rings. Ortho-substitutions (like 2-chloro) induce severe steric clashes, forcing the rings out of coplanarity. This non-planar conformation is essential for fitting into deep, narrow hydrophobic binding pockets[3].

Therapeutic Domains & SAR Logic

Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonism

S1P4 receptors are targeted for immunomodulation and the treatment of influenza virus infections. High-throughput screening has identified 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide as a potent, low-nanomolar hit[3].

SAR Insight : The 2,5-dichloro substitution forces a twisted conformation that perfectly aligns with the S1P4 allosteric site. Modifications to the furan ring itself revealed that both steric and electronic factors are highly sensitive; replacing the furan with a thiophene maintained low nanomolar potency, but altering the amide linker or removing the ortho-chlorine drastically reduced receptor affinity[3].

Urease and SIRT2 Enzyme Inhibition

Furan-chalcones have emerged as potent inhibitors of urease, an enzyme critical to Helicobacter pylori survival and pathogenesis. For instance, 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one demonstrated an IC50 of 16.13 μM, outperforming the reference drug thiourea (IC50 = 21.25 μM)[4].

SAR Insight : The 2,5-dichloro moiety provides optimal hydrophobic contacts within the urease active site. Similarly, in human Sirtuin 2 (SIRT2) inhibition—a target for neurodegenerative diseases—(5-(2,5-dichlorophenyl)furan-2-yl)methanamine derivatives achieved IC50 values as low as 2.47 μM, fitting snugly into the induced hydrophobic pocket of SIRT2[5].

Antimicrobial and Antifungal Efficacy

Dichlorophenyl furan derivatives, particularly chalcones and carboxamides, exhibit profound antimicrobial properties. N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide showed exceptional fungicidal effects against Candida glabrata (MIC = 0.062–0.125 mg/mL)[2].

SAR Insight : Unlike the enzyme inhibitors that favor the sterically hindered 2,5-dichloro pattern, antifungal agents often favor the 3,4-dichloro substitution. The lack of an ortho-chlorine allows the molecule to adopt a more planar geometry, which is hypothesized to facilitate intercalation into fungal cell wall components or cause direct membrane disruption[2].

Visualizing the SAR Logic

SAR_Logic Core Dichlorophenyl Furan Core Scaffold Mod1 C2 Modification (Carboxamides/Chalcones) Core->Mod1 Mod2 Phenyl Ring Substitution (2,4- vs 2,5- vs 3,4-dichloro) Core->Mod2 Bio1 Antimicrobial/Antifungal (Membrane Disruption) Mod1->Bio1 N-benzyl amides Bio2 Enzyme Inhibition (Urease/SIRT2) Mod1->Bio2 Propen-1-one linkers Bio3 Receptor Modulation (S1P4 Antagonism) Mod1->Bio3 Dimethylphenyl amides Mod2->Bio1 3,4-dichloro favors fungi Mod2->Bio2 2,5-dichloro favors urease

SAR logic of dichlorophenyl furan modifications and their targeted biological pathways.

Quantitative SAR Data Summary

Compound Class / ModificationTarget / Disease AreaSpecific Derivative (Halogen Pattern)Efficacy MetricReference
Furan-2-carboxamide S1P4 Receptor (Influenza/Immunity)5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)...Low nM (Potency)[3]
Furan-chalcone Urease Enzyme (Bacterial Infection)1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]...IC50 = 16.13 μM[4]
Furan-methanamine SIRT2 Enzyme (Neurodegeneration)(5-(2,5-dichlorophenyl)furan-2-yl)methanamine...IC50 = 2.47 μM[5]
N-benzyl-carboxamide Fungal Pathogens (Candida glabrata)N-benzyl-5-(3,4-dichlorophenyl)...MIC = 0.062 mg/mL[2]

Experimental Methodologies

Scaffold Synthesis via Suzuki-Miyaura Cross-Coupling

To construct the core scaffold, the Suzuki-Miyaura reaction is prioritized over other cross-couplings due to its high functional group tolerance and mild conditions, preventing the premature cleavage of the sensitive furan oxygen bridge[6].

Synthesis_Workflow Step1 Organohalide (5-bromo-2-furaldehyde) Catalyst Pd Catalyst + Base (Suzuki-Miyaura) Step1->Catalyst Step2 Organoboron (Dichlorophenylboronic acid) Step2->Catalyst Intermediate Dichlorophenyl Furan Intermediate Catalyst->Intermediate Derivatization Amidation / Aldol Condensation Intermediate->Derivatization Final Target Derivative Derivatization->Final

Suzuki-Miyaura cross-coupling workflow for synthesizing dichlorophenyl furan derivatives.

Step-by-Step Protocol:

  • Preparation : In an inert atmosphere (Argon/Nitrogen), dissolve 1.0 eq of 5-bromo-2-furaldehyde and 1.2 eq of the selected dichlorophenylboronic acid (e.g., 2,5-dichlorophenylboronic acid) in a degassed solvent system of 1,4-Dioxane/water (4:1 v/v)[6].

  • Catalysis : Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 2.0 eq of Potassium carbonate (K2CO3)[6]. Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond, while the base accelerates the transmetalation step by activating the boronic acid into a highly reactive boronate complex.

  • Reaction : Reflux the mixture at 80-90°C for 8-12 hours.

  • Self-Validation System : Monitor the reaction via TLC (Hexane:Ethyl Acetate). The reaction is deemed complete when the starting organohalide spot completely disappears. Post-purification, validate structural integrity using 1H-NMR (confirming furan proton doublets at ~6.5 and ~7.1 ppm) and LC-MS for exact mass confirmation.

In Vitro Urease Inhibition Assay

This self-validating protocol measures the ability of furan-chalcones to inhibit urease-mediated ammonia production[4].

Step-by-Step Protocol:

  • Enzyme Preparation : Prepare a standardized solution of Jack bean urease in a phosphate buffer (pH 6.8) containing urea as the substrate.

  • Compound Incubation : Add varying concentrations of the synthesized dichlorophenyl furan-chalcone (e.g., 1 to 100 μM) to the enzyme mixture. Causality: Incubate at 37°C for 30 minutes before adding the substrate. Furan-chalcones often act as competitive or mixed inhibitors; establishing equilibrium before introducing the substrate ensures accurate IC50 determination.

  • Detection : Add the phenol-hypochlorite reagent (indophenol method). The uninhibited enzyme will hydrolyze urea into ammonia, which reacts with the reagent to form a measurable blue complex.

  • Quantification : Measure absorbance at 625 nm using a microplate reader.

  • Self-Validation System : Include a positive control (Thiourea) and a negative vehicle control (DMSO). The assay is strictly valid only if the vehicle control shows maximum uninhibited ammonia production (high absorbance) and the Thiourea control yields an IC50 within the established literature range (~21 μM)[4]. Calculate the IC50 of the test compound using non-linear regression analysis.

Sources

An In-depth Technical Guide to the Adrenocortical Effects of 2,2-bis-(p-chlorophenyl)-1,1-dichloroethane (DDD) Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Adrenolytic Properties of DDD Derivatives

2,2-bis-(p-chlorophenyl)-1,1-dichloroethane (DDD) derivatives, most notably mitotane (o,p'-DDD), represent a unique class of compounds with selective toxicity towards the adrenal cortex.[1] Originally derived from the insecticide DDT, their adrenocorticolytic properties were discovered serendipitously and have since been harnessed for the treatment of adrenocortical carcinoma (ACC), a rare and aggressive malignancy.[2][3][4] This guide provides a comprehensive technical overview of the mechanisms of action, clinical implications, and experimental methodologies related to the effects of DDD derivatives on the adrenal cortex.

Despite over six decades of clinical use, the precise molecular mechanisms underlying mitotane's selective cytotoxicity remain a subject of ongoing investigation.[2][5] It is understood that mitotane and its derivatives disrupt adrenal steroidogenesis and induce cell death, but the intricate pathways involved are multifaceted and complex.[2][6] This guide will delve into the current understanding of these processes, offering insights for researchers and drug development professionals working in this specialized field.

Part 1: Mechanisms of Adrenocortical Cytotoxicity

The adrenolytic action of DDD derivatives is a multi-pronged assault on the adrenal cortical cell, primarily targeting its unique metabolic machinery. The high concentration of enzymes involved in steroidogenesis and cholesterol metabolism within these cells is believed to contribute to the selective action of these compounds.[2]

Mitochondrial Disruption: The Core of the Cytotoxic Effect

Mitochondria are central to the adrenocorticolytic effects of mitotane.[5] These organelles are not only the powerhouses of the cell but also the primary sites of key steroidogenic enzymes. Mitotane exerts its toxicity through several mitochondrial-mediated pathways:

  • Disruption of Mitochondrial Membranes: Mitotane induces dose-dependent damage to the mitochondrial membranes, leading to their rupture.[2][7] This disrupts the mitochondrial respiratory chain, impairs ATP production, and ultimately triggers apoptosis (programmed cell death).[5][6]

  • Inhibition of Mitochondrial Enzymes: A key aspect of mitotane's action is its ability to inhibit critical mitochondrial enzymes involved in steroidogenesis.[6][8] This will be discussed in further detail in the "Effects on Steroidogenesis" section.

  • Metabolic Activation within Mitochondria: There is evidence to suggest that mitotane is metabolically activated within the adrenal mitochondria.[9] This process, likely mediated by a mitochondrial cytochrome P450 enzyme, generates reactive metabolites that can covalently bind to mitochondrial macromolecules, leading to cellular damage.[9][10]

cluster_0 Mitochondrion Mito_Membrane Mitochondrial Membrane Resp_Chain Respiratory Chain Mito_Membrane->Resp_Chain Impairment ATP_Prod ATP Production Resp_Chain->ATP_Prod Reduced Cell_Death Apoptosis ATP_Prod->Cell_Death Leads to Steroid_Enzymes Steroidogenic Enzymes Metabolic_Activation Metabolic Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites Reactive_Metabolites->Mito_Membrane Damage Mitotane Mitotane Mitotane->Mito_Membrane Disruption Mitotane->Steroid_Enzymes Inhibition Mitotane->Metabolic_Activation

Caption: Mitotane's multifaceted attack on mitochondrial function.

Disruption of Cholesterol Homeostasis

Adrenal cortical cells have a high demand for cholesterol, the precursor for all steroid hormones. Mitotane exploits this dependency by disrupting cholesterol metabolism:

  • Inhibition of SOAT1: Research has identified Sterol O-acyltransferase 1 (SOAT1) as a key molecular target of mitotane.[2] SOAT1 is responsible for esterifying free cholesterol for storage.[2] By inhibiting SOAT1, mitotane leads to an accumulation of free cholesterol within the cell.[2]

  • Endoplasmic Reticulum (ER) Stress: The buildup of free cholesterol in the endoplasmic reticulum triggers ER stress and the unfolded protein response (UPR).[2][8] Prolonged ER stress is a potent inducer of apoptosis.[2]

Mitotane Mitotane SOAT1 SOAT1 Mitotane->SOAT1 Inhibits Free_Cholesterol Free Cholesterol (Accumulation) SOAT1->Free_Cholesterol Prevents Esterification ER Endoplasmic Reticulum Free_Cholesterol->ER Accumulates in ER_Stress ER Stress & UPR ER->ER_Stress Triggers Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: Disruption of cholesterol homeostasis by mitotane leading to apoptosis.

Part 2: Effects on Adrenal Steroidogenesis

A primary and clinically significant effect of DDD derivatives is the profound inhibition of adrenal steroidogenesis.[6] This contributes to both the therapeutic effect in hormone-secreting tumors and the adrenal insufficiency observed in treated patients.[1]

Inhibition of Key Steroidogenic Enzymes

Mitotane directly inhibits several key cytochrome P450 (CYP) enzymes essential for the synthesis of cortisol and other adrenal steroids:[6]

  • CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): This is the first and rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone.[6]

  • CYP11B1 (11β-hydroxylase): This enzyme is responsible for the final step in cortisol synthesis.[6]

  • CYP21A2 (21-hydroxylase): Another critical enzyme in the cortisol and aldosterone synthesis pathways.[6]

The inhibition of these enzymes leads to a significant reduction in the production of glucocorticoids, mineralocorticoids, and adrenal androgens.[6]

Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The effects of mitotane extend beyond the adrenal cortex, also impacting the HPA axis. It has been suggested that mitotane may decrease adrenocorticotropic hormone (ACTH) levels and have an inhibitory effect on pituitary cells.[8]

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone Androgens Adrenal Androgens Pregnenolone->Androgens Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 CYP11A1 CYP11A1 CYP21A2 CYP21A2 CYP11B1 CYP11B1 CYP11B2 CYP11B2 Mitotane Mitotane Mitotane->CYP11A1 Mitotane->CYP21A2 Mitotane->CYP11B1

Caption: Inhibition of key steroidogenic enzymes by mitotane.

Part 3: Clinical Applications and Considerations

Mitotane is the only approved drug for the treatment of advanced adrenocortical carcinoma and is also used as an adjuvant therapy after surgery.[2][3]

Therapeutic Drug Monitoring

Due to its narrow therapeutic window, monitoring of mitotane plasma concentrations is crucial to optimize efficacy and minimize toxicity.[11] The therapeutic range is generally considered to be between 14 and 20 mg/L.[2][11] Levels above 20 mg/L are associated with an increased risk of severe neurological toxicity.[2]

Toxicity and Side Effects

Mitotane therapy is associated with a significant number of side effects, which can be dose-limiting.[1][12] Common adverse events include:

  • Gastrointestinal: Anorexia, nausea, vomiting, and diarrhea.[1][12]

  • Neurological: Dizziness, lethargy, somnolence, and ataxia.[1][12]

  • Endocrine: Adrenal insufficiency is an expected consequence of treatment and requires glucocorticoid and sometimes mineralocorticoid replacement therapy.[1][8] Mitotane can also affect thyroid function and gonadal steroidogenesis.[1]

Drug Interactions

Mitotane is a potent inducer of cytochrome P450 3A4 (CYP3A4), a key enzyme in the metabolism of many drugs.[8][13] This can lead to increased clearance and reduced efficacy of co-administered medications.[8][13]

Part 4: Experimental Methodologies

Investigating the effects of DDD derivatives on the adrenal cortex requires a range of in vitro and in vivo experimental approaches.

In Vitro Assays
  • Cell Viability Assays: To determine the cytotoxic effects of DDD derivatives, adrenocortical carcinoma cell lines such as NCI-H295R are commonly used. Assays like MTT or CellTiter-Glo® can be employed to measure cell viability after treatment.

  • Steroidogenesis Assays: The impact on hormone production can be assessed by measuring the levels of cortisol, aldosterone, and androgens in the cell culture supernatant using techniques like ELISA or LC-MS/MS.

  • Enzyme Inhibition Assays: The direct inhibitory effect on steroidogenic enzymes can be studied using isolated mitochondria or recombinant enzymes and measuring the conversion of specific substrates.

  • Gene Expression Analysis: Techniques like qRT-PCR or RNA sequencing can be used to evaluate the effects of DDD derivatives on the expression of genes involved in steroidogenesis, cholesterol metabolism, and apoptosis.

Experimental Workflow for Assessing Adrenocorticolytic Activity

cluster_0 In Vitro Assessment Cell_Culture Adrenocortical Cell Culture (e.g., NCI-H295R) Treatment Treatment with DDD Derivative Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Steroid_Assay Steroidogenesis Assay (ELISA) Treatment->Steroid_Assay Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Steroid_Assay->Data_Analysis Gene_Expression->Data_Analysis

Caption: A typical in vitro workflow for evaluating DDD derivatives.

Conclusion and Future Directions

DDD derivatives, particularly mitotane, remain a cornerstone in the management of adrenocortical carcinoma. Their complex mechanism of action, centered on mitochondrial disruption and inhibition of steroidogenesis, provides a unique therapeutic strategy. However, the significant toxicity profile and the development of resistance necessitate further research.

Future investigations should focus on:

  • Elucidating the precise molecular targets of mitotane and its active metabolites.

  • Developing novel DDD derivatives with improved therapeutic indices.

  • Identifying biomarkers to predict patient response and toxicity.

  • Exploring combination therapies to enhance efficacy and overcome resistance.

A deeper understanding of the intricate interplay between DDD derivatives and the adrenal cortex will be crucial for advancing the treatment of this challenging disease.

References

  • What is the mechanism of Mitotane? - Patsnap Synapse. (2024, July 17).
  • A Review on Mitotane: A Target Therapy in Adrenocortical Carcinoma - MDPI. (2024, December 4).
  • Recovery of adrenal function after stopping mitotane in patients with adrenocortical carcinoma | European Journal of Endocrinology | Oxford Academic. (2024, February 15).
  • Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC. (2021, October 20).
  • (PDF) Understanding mitotane mode of action - ResearchGate. (2017, May 6).
  • Clinical results of the use of mitotane for adrenocortical carcinoma - SciELO.
  • Pharmacological profile and effects of mitotane in adrenocortical carcinoma - Ovid.
  • Metabolic and Endocrine Toxicities of Mitotane: A Systematic Review - PMC. (2021, October 5).
  • Clinical results of the use of mitotane for adrenocortical carcinoma - PubMed. (2000, October 15).
  • understanding mitotane mode of action - Journal of Physiology and Pharmacology.
  • Mechanisms of Mitotane Action in Adrenocortical Cancer - Encyclopedia.pub. (2021, December 23).
  • The Organochlorine o,p'-DDD Disrupts the Adrenal Steroidogenic Signaling Pathway in Rainbow Trout (Oncorhynchus Mykiss) - PubMed. (2003, August 1).
  • Role of Mitotane in Adrenocortical Carcinoma – Review and State of the art. (2018, September 10).
  • Mitotane - LiverTox - NCBI Bookshelf - NIH. (2020, February 19).
  • Biochemical mechanism of the o,p'-DDD effect on the adrenal cortex. (2017, October 12).
  • Prospective evaluation of mitotane toxicity in adrenocortical cancer patients treated adjuvantly.
  • Mitotane's role in the management of adrenocortical carcinoma - News-Medical.Net. (2026, January 21).
  • Mitotane has a strong and a durable inducing effect on CYP3A4 activity - SciSpace.
  • Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - IRIS. (2021, October 20).
  • A review of mitotane in the management of adrenocortical cancer - Oxford Academic. (2024, July 22).
  • Effect of o,p'DDD on human adrenal steroid 11 beta-hydroxylation activity - PubMed. (1973, April).
  • Mitotane-Induced Endocrine Alterations in Children with Adrenocortical Carcinoma: Clinical Implications from a 20-Year Retrospective Study - MDPI. (2025, August 5).
  • Studies on the site of action of o,p'-DDD in the dog adrenal cortex. II. TPNH - PubMed. (1971, May).
  • Circannual variation of mitotane and its metabolites plasma levels in patients with adrenocortical carcinoma - PubMed. (2017, November 15).
  • Structural Requirements for Mitotane Activity: Development of Analogs for Treatment of Adrenal Cancer | Anticancer Research. (2012, July 15).
  • Dichlorodiphenyltrichloroethane and the Adrenal Gland: From Toxicity to Endocrine Disruption - MDPI. (2021, October 1).
  • A review of mitotane in the management of adrenocortical cancer - PMC. (2024, July 22).
  • Studies on derivatives of 2,2-bis-(p-chlorophenyl)-1,1-dichloroethane (DDD, TDE) with special reference to their effects on the adrenal cortex - PubMed. (1957, December).
  • Novel Targeted Therapies in Adrenocortical Carcinoma - PMC.
  • Mitotane in adrenocortical carcinoma: a profile of its use - Adis Journals. (2022, November 3).
  • Observations on the relation of chemical structure to the production of adrenal cortical atrophy or hypertrophy in the dog by derivatives of 2, 2-bis-(p-chlorophenyl)-1, 1-dichloroethane (DDD, TDE) - PubMed. (1955, December).
  • Chiral effects in adrenocorticolytic action of o,p'-DDD (mitotane) in human adrenal cells. (2010, March 15).
  • o,p'DDD therapy in invasive adrenocortical carcinoma - PubMed.
  • Bridging the Scientific Gaps to Identify Effective Treatments in Adrenocortical Cancer - MDPI. (2022, October 26).
  • o,p'-DDD (mitotane) therapy of adrenal cortical carcinoma: observations on drug dosage, toxicity, and steroid replacement - PubMed. (1978, November).
  • Action of 1,1,dichloro-2-p-chlorophenyl-2-o-chlorophenylethane on dog adrenal cortex - PubMed. (1962, April 6).

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Evaluation of 1-(3,5-dichloro-2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Chalcones ( α,β -unsaturated ketones) serve as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antineoplastic properties 1. The target molecule, 1-(3,5-dichloro-2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one , is a highly functionalized heteroaryl chalcone.

The structural design of this molecule is highly deliberate:

  • The 3,5-dichloro substitution on the A-ring enhances lipophilicity and metabolic stability, critical parameters for drug development.

  • The 2-hydroxyl group establishes a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This locks the molecule into a planar conformation, which is often required for target-protein intercalation. Furthermore, this hydroxyl group serves as a critical synthetic handle for downstream oxidative cyclization into aurones or flavones 2.

  • The 5-methylfuran B-ring provides an electron-rich heteroaromatic system that influences the electrophilicity of the α,β -unsaturated double bond via resonance.

Mechanistic Pathways: Causality in Reaction Design

The synthesis relies on a Claisen-Schmidt condensation between 3,5-dichloro-2-hydroxyacetophenone and 5-methylfurfural. To provide researchers with robust options depending on their laboratory constraints, we detail two distinct catalytic strategies:

  • Thermodynamic Base Catalysis (Method A): Utilizing aqueous KOH in ethanol, the base deprotonates the α -carbon of the acetophenone to form a resonance-stabilized enolate. The enolate attacks the electrophilic carbonyl of 5-methylfurfural, followed by an E1cB dehydration to yield the thermodynamically stable trans ( E )-chalcone.

  • Kinetic Acid Catalysis (Method B): Utilizing thionyl chloride (SOCl 2​ ) in anhydrous diethyl ether 3. SOCl 2​ acts as a potent activating agent, promoting the enolization of the ketone while simultaneously increasing the electrophilicity of the aldehyde. This method bypasses base-induced side reactions (e.g., the Cannizzaro reaction of furfural derivatives) and drastically reduces reaction time.

SynthesisWorkflow Ketone 3,5-dichloro-2-hydroxyacetophenone (Nucleophile Source) BaseCat Method A: Base Catalysis (KOH / EtOH, RT) Ketone->BaseCat AcidCat Method B: Acid Catalysis (SOCl2 / Et2O, RT) Ketone->AcidCat Aldehyde 5-methylfurfural (Electrophile) Enolate Enolate Intermediate Aldehyde->Enolate Nucleophilic Attack Enol Enol Intermediate Aldehyde->Enol Nucleophilic Attack BaseCat->Enolate AcidCat->Enol Aldol β-Hydroxy Ketone Intermediate Enolate->Aldol Enol->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Product Target Chalcone 1-(3,5-dichloro-2-hydroxyphenyl) -3-(5-methylfuran-2-yl)prop-2-en-1-one Dehydration->Product

Fig 1: Mechanistic workflow comparing base and acid-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

Method A: Base-Catalyzed Condensation

This method is ideal for standard laboratory setups requiring minimal specialized anhydrous handling.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol (2.05 g) of 3,5-dichloro-2-hydroxyacetophenone and 10.0 mmol (1.10 g) of 5-methylfurfural in 20 mL of absolute ethanol.

  • Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Add 10 mL of a 20% (w/v) aqueous KOH solution dropwise under vigorous magnetic stirring.

    • Causality: Cooling during base addition prevents the exothermic degradation of the sensitive furan ring and minimizes the self-condensation of the ketone.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24–48 hours.

  • Workup & Isolation: Pour the dark reaction mixture into 100 mL of crushed ice water. Acidify dropwise with 2M HCl until the pH reaches ~3.

    • Causality: In strongly basic conditions, the 2-hydroxyl group is deprotonated (pKa ~7-8 due to the electron-withdrawing chloro groups), rendering the product soluble as a phenoxide salt. Acidification reprotonates the phenoxide, forcing the highly conjugated, neutral chalcone to precipitate out of the aqueous phase.

  • Purification: Filter the crude precipitate under vacuum, wash thoroughly with cold distilled water to remove KCl salts, and recrystallize from hot absolute ethanol.

Validation Checkpoint (Method A): The initial reaction mixture will turn a deep red/orange due to the formation of the highly conjugated phenoxide-enolate system. Upon acidification during workup, a sudden color shift to a lighter yellow/greenish-yellow precipitate acts as a self-validating visual cue that the phenoxide has been successfully protonated and the neutral chalcone isolated.

Method B: Thionyl Chloride-Assisted Condensation

This method is preferred for rapid synthesis, higher yields, and avoiding base-sensitive side reactions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 10.0 mmol (2.05 g) of 3,5-dichloro-2-hydroxyacetophenone and 10.0 mmol (1.10 g) of 5-methylfurfural in 15 mL of anhydrous diethyl ether.

  • Catalyst Addition: Carefully add 10.0 mmol (0.73 mL) of SOCl 2​ dropwise at room temperature.

    • Causality: SOCl 2​ reacts violently with moisture to form HCl and SO 2​ . Maintaining strictly anhydrous conditions ensures the reagent acts as a Lewis-acid catalyst for the aldol condensation rather than simply hydrolyzing.

  • Reaction: Stir vigorously at room temperature for 30–60 minutes.

  • Workup & Isolation: Allow the mixture to stand for 20 minutes post-completion. Filter any product that has immediately precipitated. Wash the filtrate with cold distilled water to quench any residual SOCl 2​ , extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and evaporate the ether.

  • Purification: Recrystallize the resulting solid from absolute ethanol.

Validation Checkpoint (Method B): The evolution of HCl and SO 2​ gases (observed as micro-bubbling) upon the addition of SOCl 2​ confirms the activation of the catalytic cycle. The cessation of bubbling, coupled with TLC confirmation (disappearance of the ketone spot at Rf ~0.4 and emergence of a UV-active chalcone spot at Rf ~0.6 in 8:2 Hexane:EtOAc), validates reaction completion.

Quantitative Data Presentation

To assist in route selection, the operational parameters and expected outcomes of both methodologies are summarized below:

ParameterMethod A (Base Catalysis)Method B (Acid Catalysis)
Catalyst 20% aq. KOHSOCl 2​ (Equimolar)
Solvent System Absolute EthanolAnhydrous Diethyl Ether
Temperature 0 °C to Room TempRoom Temp
Reaction Time 24 – 48 Hours30 – 60 Minutes
Expected Yield 65% – 75%80% – 85%
Primary Side Reactions Cannizzaro reaction, Michael additionCatalyst hydrolysis (if wet)
Workup Requirement Acidification (HCl)Aqueous Quench / Extraction

Analytical Characterization

Successful synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one should be verified against the following expected spectral benchmarks:

  • FT-IR (KBr pellet, cm −1 ):

    • ~3350 - 3400 (Broad O-H stretch, shifted due to strong intramolecular hydrogen bonding).

    • ~1640 (C=O stretch, lowered frequency due to α,β -conjugation and H-bonding).

    • ~1580 (C=C stretch of the alkene).

  • 1 H NMR (400 MHz, CDCl 3​ , δ ppm):

    • ~12.50 (1H, s): Phenolic -OH. The extreme downfield shift is a hallmark of the strong intramolecular hydrogen bond with the chalcone carbonyl.

    • 7.40 - 7.80 (2H, dd): α and β vinylic protons. A coupling constant ( J ) of ~15.0 - 16.0 Hz confirms the trans ( E ) geometry of the synthesized double bond.

    • ~2.40 (3H, s): Methyl group attached to the furan ring.

References

  • Synthesis Characterization and Antimicrobial activity of some novel Chalcones ResearchG
  • Synthesis and structural elucidation of two new series of aurone derivatives as potent inhibitors against the proliferation of human cancer cells ResearchG
  • Thionylchloride Catalyzed Aldol Condensation: Synthesis, Spectral Correlation and Antibacterial Activities of some 3,5-Dichloro-2-Hydroxyphenyl Chalcones SciSpace / ResearchG

Sources

Application Note: Strategic Enantioselective Synthesis of Chiral Pharmaceutical Intermediates via Organocatalysis and Biocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure active pharmaceutical ingredients (APIs) is a foundational pillar of modern drug development. Historically reliant on heavy transition-metal catalysis and chiral pool synthesis, the pharmaceutical industry is rapidly pivoting toward more sustainable, highly selective methodologies. This application note provides an in-depth technical guide to the two most prominent state-of-the-art strategies: Asymmetric Organocatalysis and Biocatalysis . By comparing their mechanistic causalities, operational workflows, and validation metrics, this guide equips synthetic chemists and process engineers with robust, self-validating protocols for chiral compound generation.

Mechanistic Causality & Stereocontrol Principles

Asymmetric Organocatalysis (Iminium Activation)

Organocatalysis utilizes small, metal-free organic molecules to drive stereoselective transformations—a breakthrough recognized by the 2021 Nobel Prize in Chemistry[1]. The MacMillan imidazolidinone catalyst operates via iminium activation.

The Causality of Stereocontrol: When the chiral imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde, it forms an iminium ion. This covalent activation significantly lowers the lowest unoccupied molecular orbital (LUMO) of the substrate, increasing its susceptibility to nucleophilic attack. The precise stereocontrol arises from the catalyst's architecture: a bulky tert-butyl group sterically shields one face of the reactive iminium intermediate. This steric bias forces the incoming nucleophile to attack exclusively from the unshielded face, dictating the absolute stereochemistry of the product[2]. This highly predictable methodology is highly scalable and has been successfully applied to industrial API synthesis, such as the production of Pregabalin precursors[3].

Organocatalysis Aldehyde Aldehyde Substrate Iminium Iminium Ion Intermediate (LUMO Lowered, Steric Shielding) Aldehyde->Iminium Condensation Catalyst MacMillan Catalyst (Imidazolidinone) Catalyst->Iminium Amine Activation Attack Stereoselective Nucleophilic Attack Iminium->Attack Nucleophile Product Enantioenriched Product Attack->Product Hydrolysis Regen Catalyst Regeneration Attack->Regen H2O Regen->Catalyst Recycle

Organocatalytic Iminium Activation Pathway and Stereocontrol.

Biocatalytic Asymmetric Amination (ω-Transaminases)

Chiral amines are ubiquitous structural motifs in modern pharmaceuticals. ω-Transaminases (ω-TAs) offer an environmentally benign and highly selective route to these motifs via the asymmetric amination of prochiral ketones[4].

The Causality of Stereocontrol: The stereocontrol is dictated by the enzyme's active site architecture, which features two distinct binding pockets (a large and a small pocket) that sterically constrain the orientation of the ketone substrate[4]. The reaction is mediated by a pyridoxal-5′-phosphate (PLP) cofactor, which acts as an amine shuttle. PLP accepts an amine group from a sacrificial donor (e.g., isopropylamine) to form pyridoxamine-5′-phosphate (PMP). PMP then transfers the amine to the specifically oriented ketone, yielding the chiral amine with exquisite enantioselectivity, often exceeding 99% ee[5].

Biocatalysis Ketone Prochiral Ketone Complex Enzyme-Substrate Complex (Stereospecific Pocket) Ketone->Complex AmineDonor Amine Donor (e.g., Isopropylamine) Enzyme ω-Transaminase + PLP AmineDonor->Enzyme Amine Transfer to PLP Enzyme->Complex PMP Intermediate ChiralAmine Chiral Amine API Complex->ChiralAmine Stereoselective Amination Byproduct Ketone Byproduct Complex->Byproduct Release

Biocatalytic Transaminase Workflow for Chiral Amine Synthesis.

Experimental Workflows & Self-Validating Protocols

Protocol A: Enantioselective α-Chlorination of Aldehydes via Organocatalysis

This protocol outlines the synthesis of enantioenriched α-chloroaldehydes—a versatile chiral building block—using (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one[2].

  • Self-Validating System: The protocol incorporates in-process chiral HPLC monitoring. If the enantiomeric excess (ee) drops below 92%, it indicates a competitive uncatalyzed background reaction, prompting an immediate reduction in reaction temperature to restore stereocontrol.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve 0.05 equivalents (5 mol%) of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one in anhydrous dichloromethane (DCM). Add 0.05 equivalents of trifluoroacetic acid (TFA) to generate the active iminium-forming salt. Stir for 10 minutes at room temperature.

  • Substrate Addition: Cool the mixture to -20°C. Causality: Lowering the temperature kinetically suppresses the uncatalyzed racemic chlorination pathway, ensuring the chiral catalyst exclusively dictates the stereochemical outcome. Add 1.0 equivalent of the target aldehyde.

  • Halogenation: Slowly add 1.1 equivalents of N-chlorosuccinimide (NCS). Stir the reaction at -20°C for 4-6 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench with cold hexane, and analyze via chiral stationary phase HPLC. Validation: Proceed to the quench step only when conversion >95% and ee >92% are confirmed.

  • Quench and Isolation: Quench the reaction with cold water. Extract with diethyl ether, wash with brine, and dry over Na₂SO₄. Purify via flash chromatography to isolate the chiral α-chloroaldehyde.

Protocol B: Enantioselective Synthesis of Chiral Amines via ω-Transaminase

This protocol details the conversion of a prochiral ketone to a chiral amine using a commercially available (S)-selective ω-transaminase[4].

  • Self-Validating System: The reaction equilibrium is driven forward by using a large excess of the amine donor (isopropylamine) and removing the acetone byproduct. GC-FID monitoring of acetone formation serves as a direct, real-time stoichiometric proxy for amine conversion, validating the reaction progress without requiring complex derivatization of the amine product.

Step-by-Step Methodology:

  • Buffer and Cofactor Preparation: Prepare a 100 mM phosphate buffer (pH 7.5). Add 1 mM PLP. Causality: PLP is prone to hydrolysis in aqueous media; supplementing the buffer ensures the enzyme's active site remains fully saturated, preventing catalytic stalling and loss of activity.

  • Enzyme and Donor Loading: Dissolve 5-10 mg/mL of the lyophilized ω-transaminase in the buffer. Add 5.0 equivalents of isopropylamine (amine donor).

  • Substrate Introduction: Dissolve 1.0 equivalent of the prochiral ketone in a minimal amount of DMSO and add it to the reaction mixture. Causality: The final DMSO concentration must be kept below 5% (v/v) to prevent the denaturation of the enzyme's tertiary structure.

  • Incubation and IPC: Incubate at 30°C with orbital shaking (150 rpm). Monitor the headspace or organic extract via GC-FID for the appearance of acetone. Validation: The stoichiometric formation of acetone confirms successful amine transfer. If acetone production plateaus before 90% conversion, add an additional 1.0 equivalent of isopropylamine to push the equilibrium forward.

  • Workup: Basify the aqueous mixture to pH 11 using 1 M NaOH to deprotonate the chiral amine product. Extract iteratively with ethyl acetate. Dry and concentrate to yield the highly enantioenriched amine.

Comparative Data & Metrics

To assist in route scouting and process development, the following table summarizes the quantitative and operational metrics of both methodologies:

ParameterAsymmetric Organocatalysis (Iminium Activation)Biocatalysis (ω-Transaminase)
Catalyst Type Small organic molecule (Imidazolidinone)Engineered Enzyme (PLP-dependent)
Activation Mode LUMO lowering via covalent iminium ionNon-covalent steric constraint & amine shuttling
Typical Enantiomeric Excess (ee) 91% - 96%>99%
Reaction Environment Organic solvents (e.g., DCM, Toluene)Aqueous buffer (pH 7.5) with <5% co-solvent
Temperature Profile Cryogenic to Ambient (-20°C to 25°C)Mild/Physiological (25°C to 40°C)
Scale-up Feasibility High (Robust, no specialized biological equipment)High (Requires fermentation/enzyme immobilization)
Primary Industrial Use Pregabalin precursors, α-functionalized aldehydesSitagliptin, diverse chiral amine APIs

Sources

In Silico Analysis of Dichlorophenyl Derivatives: A Comprehensive Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Publication Date: April 3, 2026

Abstract

The dichlorophenyl moiety is a prevalent scaffold in a diverse array of bioactive molecules, including pharmaceuticals, agrochemicals, and materials science. Its unique physicochemical properties, conferred by the presence of two chlorine atoms on a phenyl ring, significantly influence molecular interactions, metabolic stability, and overall biological activity. This guide provides a comprehensive overview and detailed protocols for the in silico analysis of dichlorophenyl derivatives. We will explore a suite of computational techniques, from molecular docking and molecular dynamics simulations to ADMET and QSAR modeling, that are indispensable for accelerating the discovery and development of novel compounds. This document is designed to be a practical resource, offering not only step-by-step instructions but also the underlying scientific rationale to empower researchers in their computational drug discovery endeavors.

Introduction: The Significance of the Dichlorophenyl Scaffold in Drug Discovery

Dichlorophenyl derivatives have established a significant presence in medicinal chemistry. The substitution of chlorine atoms onto a phenyl ring can dramatically alter a molecule's lipophilicity, electronic distribution, and susceptibility to metabolic enzymes. These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and novel mechanisms of action.

The strategic placement of chlorine atoms can also introduce the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and ligand binding. Understanding and predicting the impact of these structural features is paramount for the rational design of new and improved dichlorophenyl-containing drug candidates. In silico methodologies provide a powerful and cost-effective means to explore these structure-activity relationships, screen large virtual libraries, and prioritize compounds for synthesis and experimental testing.

This guide will walk you through the essential computational workflows for the comprehensive analysis of dichlorophenyl derivatives, providing both the "how" and the "why" behind each step.

The Computational Drug Discovery Workflow for Dichlorophenyl Derivatives

The in silico analysis of dichlorophenyl derivatives typically follows a multi-step workflow, starting from the initial assessment of potential binding interactions to the prediction of their ultimate fate in a biological system.

Computational_Drug_Discovery_Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Lead Optimization & Refinement cluster_2 Preclinical Assessment Virtual_Screening Virtual Screening & Pharmacophore Modeling Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Identified Hits Molecular_Dynamics Molecular Dynamics Simulation Molecular_Docking->Molecular_Dynamics Promising Poses QSAR_Modeling QSAR Modeling Molecular_Dynamics->QSAR_Modeling Binding Stability Insights ADMET_Prediction ADMET Prediction QSAR_Modeling->ADMET_Prediction Optimized Leads MD_Simulation_Workflow System_Setup System Setup (Protein-Ligand Complex) Solvation Solvation & Ionization System_Setup->Solvation Energy_Minimization Energy Minimization Solvation->Energy_Minimization Equilibration Equilibration (NVT & NPT) Energy_Minimization->Equilibration Production_MD Production MD Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis Production_MD->Trajectory_Analysis

Figure 2: A simplified workflow for molecular dynamics simulation.

Step 1: System Preparation

  • Start with the best-docked pose of your protein-dichlorophenyl derivative complex.

  • Generate the topology files for the protein and the ligand using the chosen force field. Tools like the CGenFF server can be used for CHARMM-compatible topologies.

Step 2: Solvation and Ionization

  • Create a simulation box (e.g., cubic or dodecahedron) and solvate the system with water molecules (e.g., TIP3P water model).

  • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

Step 3: Energy Minimization

  • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

Step 4: Equilibration

  • Perform a two-phase equilibration:

    • NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system.

    • NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

Step 5: Production MD

  • Run the production MD simulation for the desired length of time (e.g., 100 ns).

Step 6: Trajectory Analysis

  • Analyze the resulting trajectory to calculate:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds over time.

    • Radius of Gyration (Rg): To assess the compactness of the protein.

ADMET Prediction: Assessing Drug-Likeness and Safety

A promising drug candidate must not only be effective but also safe and have favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools allow for the early-stage assessment of these properties.

The Importance of Early ADMET Profiling
  • Reducing Attrition Rates: A significant number of drug candidates fail in later stages of development due to poor ADMET properties. [1]Early in silico prediction can help to identify and filter out compounds with potential liabilities.

  • Guiding Chemical Modifications: ADMET predictions can provide insights into which parts of a molecule might be responsible for poor properties, guiding medicinal chemists in making modifications to improve the overall profile of the compound.

Protocol for ADMET Prediction using Web-Based Tools

Several user-friendly web servers are available for ADMET prediction. This protocol uses SwissADME and ProTox-II as examples.

Step 1: SwissADME for Physicochemical Properties and Pharmacokinetics

  • Navigate to the SwissADME website.

  • Input the SMILES string of your dichlorophenyl derivative.

  • Analyze the results, which include:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.

    • Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.

    • Cytochrome P450 (CYP) inhibition: Prediction of potential drug-drug interactions.

    • Synthetic accessibility score.

Step 2: ProTox-II for Toxicity Prediction

  • Go to the ProTox-II web server.

  • Submit the SMILES string or draw the structure of your compound.

  • Examine the predicted toxicity profile, which includes:

    • LD50 value and toxicity class.

    • Organ toxicity (e.g., hepatotoxicity).

    • Toxicity endpoints (e.g., mutagenicity, carcinogenicity).

Data Presentation: ADMET Prediction Summary
PropertyDerivative ADerivative BDesirable Range
Physicochemical
Molecular Weight450.3 g/mol 380.2 g/mol < 500
LogP4.23.5< 5
H-bond Donors21< 5
H-bond Acceptors54< 10
Pharmacokinetics
GI AbsorptionHighHighHigh
BBB PermeantNoYesVaries by target
CYP2D6 InhibitorYesNoNo
Toxicity
Predicted LD501500 mg/kg2500 mg/kgHigher is better
HepatotoxicityProbableUnlikelyUnlikely
MutagenicityNegativeNegativeNegative

QSAR and Pharmacophore Modeling: Building Predictive Models

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful tools for understanding the relationship between chemical structure and biological activity and for screening large compound libraries.

The Principles of QSAR and Pharmacophore Modeling
  • QSAR: This method develops mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties (descriptors). [2][3]These models can then be used to predict the activity of new, untested compounds.

  • Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. [3]Pharmacophore models can be used as 3D queries to search for novel compounds with the desired features in large chemical databases.

Workflow for QSAR and Pharmacophore Modeling

QSAR_Pharmacophore_Workflow cluster_0 Data Preparation cluster_1 Model Building cluster_2 Validation & Application Dataset_Collection Dataset Collection (Structures & Activities) Descriptor_Calculation Descriptor Calculation Dataset_Collection->Descriptor_Calculation Training_Test_Split Training & Test Set Split Descriptor_Calculation->Training_Test_Split Model_Generation Model Generation (e.g., MLR, PLS) Training_Test_Split->Model_Generation Model_Validation Model Validation Model_Generation->Model_Validation Virtual_Screening Virtual Screening Model_Validation->Virtual_Screening

Figure 3: A generalized workflow for QSAR and pharmacophore modeling.

Protocol for Ligand-Based Pharmacophore Modeling and Virtual Screening

This protocol uses Discovery Studio for pharmacophore generation and screening.

Step 1: Training Set Preparation

  • Compile a set of dichlorophenyl derivatives with known biological activity against the target of interest. This set should include both active and inactive compounds.

  • Import the structures into Discovery Studio and ensure they are correctly protonated and have 3D coordinates.

Step 2: Pharmacophore Model Generation

  • Use the "Common Feature Pharmacophore Generation" protocol in Discovery Studio.

  • The software will identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) among the active compounds and generate a set of pharmacophore hypotheses.

  • Validate the generated pharmacophore models by assessing their ability to distinguish between active and inactive compounds in a test set.

Step 3: Virtual Screening

  • Select the best pharmacophore model as a 3D query.

  • Screen a large compound database (e.g., ZINC, ChEMBL) against the pharmacophore query.

  • The output will be a list of "hit" compounds that match the pharmacophoric features.

Step 4: Post-Screening Analysis

  • The identified hits should be further filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and visual inspection.

  • The most promising hits can then be subjected to molecular docking and MD simulations for further evaluation.

Conclusion and Future Perspectives

The in silico analysis of dichlorophenyl derivatives is a powerful and indispensable component of modern drug discovery. The computational tools and protocols outlined in this guide provide a robust framework for identifying and optimizing novel drug candidates. As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of these methods will undoubtedly improve. The development and application of polarizable force fields will be particularly important for accurately modeling the subtle yet significant effects of halogen bonding in dichlorophenyl-containing compounds. By integrating these advanced computational approaches with traditional experimental techniques, researchers can accelerate the journey from initial concept to a clinically viable therapeutic.

References

  • J. A. Lemkul, A. D. MacKerell, Jr., "Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator," Journal of Chemical Theory and Computation, 2018.

  • S. K. Varma, S. B. Singh, "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery," Molecules, 2017.

  • M. J. W. M. van der Kamp, J. W. Essex, "The Significance of Halogen Bonding in Ligand–Receptor Interactions," International Journal of Molecular Sciences, 2020.

  • J. A. Lemkul, A. D. MacKerell, Jr., "Polarizable Empirical Force Field for Halogen-Containing Compounds Based on the Classical Drude Oscillator," ResearchGate, 2018.

  • S. Fornili, et al., "Computational Tools To Model Halogen Bonds in Medicinal Chemistry," ACS Medicinal Chemistry Letters, 2015.

  • J. C. D. S. da Silva, et al., "Molecular Docking in Halogen Bonding," IntechOpen, 2018.

  • BenchChem, "Comparative Docking Analysis of Dichlorophenyl-Containing Compounds: An In Silico Perspective," BenchChem, 2025.

  • F. M. Bickelhaupt, et al., "Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design," Journal of Chemical Information and Modeling, 2020.

  • J. A. Lemkul, A. D. MacKerell, Jr., "Polarizable Empirical Force Field for Halogen-Containing Compounds Based on the Classical Drude Oscillator," Journal of Chemical Theory and Computation, 2018.

  • F. M. Bickelhaupt, et al., "Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design," Journal of Chemical Information and Modeling, 2020.

  • D. Kesuma, et al., "In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d]o[4][5]xazin-4-one," Ubaya Repository, 2022.

  • J. C. D. S. da Silva, et al., "Molecular Docking in Halogen Bonding," ResearchGate, 2025.

  • D. Kesuma, et al., "In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d]o[4][5]xazin-4-one," Universitas Airlangga, 2022.

  • M. Bocus, et al., "Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons," ARPI, 2016.

  • D. Kesuma, et al., "In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d]o[4][5]xazin-4-one," PubMed, 2022.

  • D. Kesuma, et al., "In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d]o[4][5]xazin-4-one," Pakistan Journal of Pharmaceutical Sciences, 2022.

  • W. Schoonen, W. Westerink, "Case Studies in ADME/Tox Predictions," Drug Design Org, 2010.

  • G. O. Gurdal, et al., "Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors," ACS Omega, 2024.

  • D. Kesuma, et al., "In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d]o[4][5]xazin-4-one," ResearchGate, 2023.

  • A. Kumar, et al., "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model," PMC, 2025.

  • M. D. Islam, et al., "Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives," PMC, 2025.

  • S. Kumar, et al., "Pharmacophore optimization of substituted N-phenyl-2,2-dichloroacetamide using molecular modelling studies, design, ADMET prediction, synthesis and evaluation of potential anti-cancer agents," ResearchGate, 2022.

  • Wikipedia, "Force field (chemistry)," Wikipedia, 2023.

  • M. A. A. Inostroza, et al., "Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning," PMC, 2025.

  • N. M. Gawai, "MOLECULAR DOCKING AND VIRTUAL SCREENING," EPRA JOURNALS, 2025.

  • M. A. A. Inostroza, et al., "QSAR, structure-based pharmacophore modelling and biological evaluation of novel platelet ADP receptor (P2Y12) antagonist," PMC, 2022.

  • J. A. Lemkul, A. D. MacKerell, Jr., "Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions," PMC, 2017.

  • S. Verma, "Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery," JOCPR, 2023.

  • Optibrium, "Real world case studies: Predicting pharmacokinetics from limited ADME data with deep learning," Optibrium, 2022.

  • D. K. Sharma, et al., "Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease," PMC, 2023.

  • D. S. C. da Silva, et al., "Practices in Molecular Docking and Structure-Based Virtual Screening," IntechOpen, 2019.

  • Z. D. Sun, et al., "Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation," PMC, 2024.

  • Y. Yang, et al., "QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease," Frontiers, 2023.

  • P. K. S. M. K. M, et al., "charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS," PMC, 2023.

  • J. A. Lemkul, "How do you parameterize ligands for CHARMM?," ResearchGate, 2015.

  • S. Ullah, et al., "Machine Learning-Based Virtual Screening and Molecular Modeling Reveal Potential Natural Inhibitors for Non-Small Cell Lung Cancer," MDPI, 2025.

  • J. Liu, et al., "Pharmacophore and Molecular Docking Guided 3D-QSAR Study of Bacterial Enoyl-ACP Reductase (FabI) Inhibitors," MDPI, 2012.

  • A. Afantitis, et al., "A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-," Drug Design and Bioinformatics Lab, 2025.

  • GROMACS forums, "CHARMM Parameterization Failure?," GROMACS forums, 2023.

  • A. J. Van der Velden, et al., "Parameterization of the CHARMM All-Atom Force Field for Ether Lipids and Model Linear Ethers," PMC, 2016.

Sources

Antimicrobial studies of furan-derived chalcones

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Antimicrobial Evaluation of Furan-Derived Chalcones

Scientific Rationale & Introduction

The rapid emergence of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds. Chalcones (1,3-diaryl-2-propen-1-ones) are privileged pharmacophores in medicinal chemistry, offering a highly modifiable α,β-unsaturated ketone core. Recent structure-activity relationship (SAR) studies demonstrate that replacing one of the aryl rings with a furan moiety significantly enhances the scaffold's antimicrobial profile[1].

Causality of the Furan Substitution: The incorporation of a furan ring increases the overall lipophilicity (log P) of the chalcone. This physicochemical shift is critical for antimicrobial efficacy, as increased hydrophobicity directly correlates with enhanced penetration through the lipid-rich bacterial cell surface, particularly against hydrophobic organisms like Staphylococcus aureus[2]. Once inside the cell, furan-derived chalcones act as multi-target inhibitors. They have been shown to competitively bind to the active site of glucosamine-6-phosphate (GlcN-6-P) synthase—a crucial enzyme for peptidoglycan biosynthesis[1]—and interact with residues in the enzymatic cavity of DNA gyrase, halting bacterial replication[3].

Mechanism of Action Visualization

DualTargetMOA FC Furan-Derived Chalcone Penetration Membrane Penetration (Enhanced by Furan Lipophilicity) FC->Penetration Target1 GlcN-6-P Synthase Penetration->Target1 Target2 DNA Gyrase Penetration->Target2 Effect1 Inhibits UDP-GlcNAc Biosynthesis Target1->Effect1 Effect2 Inhibits DNA Supercoiling Target2->Effect2 Outcome1 Cell Wall Depletion Effect1->Outcome1 Outcome2 DNA Replication Halt Effect2->Outcome2 Death Bacterial Cell Death (Bactericidal Effect) Outcome1->Death Outcome2->Death

Figure 1: Dual-target mechanism of action of furan-derived chalcones in bacterial cells.

Experimental Protocols

Protocol A: Synthesis via Base-Catalyzed Claisen-Schmidt Condensation

Rationale: The Claisen-Schmidt condensation remains the most robust method for synthesizing furan-chalcones. The use of a strong base (40% NaOH) is imperative to fully deprotonate the acetophenone, driving the formation of the reactive enolate intermediate before dehydration yields the final trans-chalcone[1].

  • Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of the selected acetophenone and the 5-arylfurfural derivative in 20 mL of absolute ethanol. Note: Ethanol acts as an ideal protic solvent, solubilizing both reactants while stabilizing the transition state.

  • Temperature Control: Place the reaction flask in an ice bath (0–5 °C). This controls the highly exothermic nature of the initial enolate formation and prevents side reactions.

  • Catalysis: Add 5 mL of 40% NaOH dropwise over 15 minutes under continuous magnetic stirring.

  • Propagation: Remove the ice bath and stir the mixture at room temperature (or elevate to 40 °C for sterically hindered substitutions) for 4 to 12 hours[1]. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Purification: Pour the mixture into crushed ice and neutralize with 1M HCl to precipitate the raw chalcone. Filter under vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure furan-derived chalcone.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: To ensure reproducibility and trustworthiness, Minimum Inhibitory Concentration (MIC) determinations must follow Clinical and Laboratory Standards Institute (CLSI) guidelines. The addition of resazurin acts as a self-validating metabolic indicator, removing the subjectivity of visual turbidity assessments.

  • Stock Preparation: Prepare a stock solution of the furan-chalcone in DMSO (e.g., 10 mg/mL). Critical Step: Ensure the final DMSO concentration in the assay plate does not exceed 1% (v/v). Higher concentrations disrupt bacterial cell membranes, leading to false-positive antimicrobial readings.

  • Serial Dilution: Dispense 100 µL of Mueller-Hinton Broth (MHB) into wells 2-12 of a 96-well microtiter plate. Add 200 µL of the working chalcone solution to well 1, and perform two-fold serial dilutions up to well 11. Well 12 serves as the positive growth control.

  • Inoculation: Prepare the bacterial inoculum (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 100 µL of this inoculum to all wells, achieving a standardized final concentration of ~5 × 10⁵ CFU/mL.

  • Incubation & Visualization: Incubate the plates at 37 °C for 18–24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Dehydrogenase enzymes in viable bacteria will reduce the blue resazurin to pink resorufin. The lowest concentration well that remains blue is recorded as the MIC.

Protocol C: Time-Kill Kinetics Assay

Rationale: While MIC provides the inhibitory threshold, time-kill kinetics are required to determine whether the furan-chalcone is bacteriostatic or bactericidal—a critical distinction for clinical drug development.

  • Inoculate MHB with the test organism to yield a starting density of 5 × 10⁵ CFU/mL.

  • Add the synthesized furan-chalcone at concentrations equivalent to 1×, 2×, and 4× the predetermined MIC.

  • Incubate at 37 °C with continuous shaking (150 rpm) to ensure uniform exposure.

  • Extract 100 µL aliquots at specific time intervals (0, 2, 4, 8, 12, and 24 h).

  • Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton Agar (MHA).

  • Incubate MHA plates for 24 hours at 37 °C and count the colonies (CFU/mL). A ≥3 log₁₀ decrease in CFU/mL compared to the initial inoculum indicates potent bactericidal activity.

Quantitative Data Presentation

The structural manipulation of the furan-chalcone scaffold yields distinct variations in antimicrobial efficacy. The table below summarizes comparative MIC data, highlighting how specific substitutions (such as the p-nitro group) can outperform standard clinical therapeutics against certain pathogens.

Table 1: Comparative Antimicrobial Efficacy (MIC values) of Selected Chalcone Derivatives

Compound / ScaffoldKey Structural FeatureTest OrganismMIC (μg/mL)Reference
Compound 4 p-nitro furan substitutionEnterococcus faecalis100
Compound 4 p-nitro furan substitutionCandida albicans100
Benzimidazole-Chalcone 4 N-benzyl substitutionStaphylococcus aureus62.5[4]
Chloramphenicol (Control)Standard AntibioticEnterococcus faecalis200
Ketoconazole (Control)Standard AntifungalCandida albicans200

Note: Compound 4 demonstrates superior efficacy against E. faecalis and C. albicans when compared directly to the standard reference drugs Chloramphenicol and Ketoconazole, respectively, validating the furan-chalcone scaffold as a highly promising lead in drug discovery.

Sources

Application Note: 1-(3,5-Dichlorophenyl)prop-2-EN-1-amine as a Chiral Scaffold for P2X7 Receptor Antagonist Development

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Biological Context

The purinergic P2X7 receptor is an ATP-gated trimeric ion channel predominantly expressed in immune cells, microglia, and astrocytes. Upon activation by high concentrations of extracellular ATP, the channel opens to allow Ca2+ and Na+ influx, alongside a critical K+ efflux. This ionic imbalance acts as the primary trigger for the assembly of the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18. Because of this direct mechanistic link, the P2X7 receptor is a highly validated target for therapeutic intervention in neuroinflammation, neuropathic pain, and broader metabolic vulnerabilities [1][3].

Despite its potential, designing selective P2X7 antagonists that exhibit both cross-species efficacy and sufficient central nervous system (CNS) penetrance remains a significant medicinal chemistry challenge. Historical structure-activity relationship (SAR) studies have demonstrated that incorporating a 3,5-dichlorophenyl (3,5-DCP) moiety dramatically enhances binding affinity. The 3,5-DCP group effectively anchors the molecule by occupying a deep, lipophilic allosteric pocket within the receptor's transmembrane domain [2].

1-(3,5-Dichlorophenyl)prop-2-en-1-amine emerges as a uniquely powerful chiral building block in this context.

  • The Chiral Amine: Provides a stereospecific attachment point for coupling to diverse heterocyclic cores (e.g., pyrazoles, imidazoquinolines, or cyanoguanidines) via stable amide bonds.

  • The Terminal Alkene (Prop-2-enyl): Serves as a versatile synthetic handle. It allows for late-stage structural diversification—such as olefin cross-metathesis, hydroboration, or reduction—enabling researchers to fine-tune the molecule's topological polar surface area (tPSA) and lipophilicity (LogP) to optimize blood-brain barrier (BBB) permeation without disrupting the critical 3,5-DCP pharmacophore.

P2X7_Signaling ATP Extracellular ATP P2X7 P2X7 Receptor (Trimeric Channel) ATP->P2X7 Activation Pore Macropore Formation (Ca2+ Influx / K+ Efflux) P2X7->Pore Conformational Change Antagonist 3,5-DCP-Allylamine Derivative Antagonist->P2X7 Allosteric Blockade NLRP3 NLRP3 Inflammasome Assembly Pore->NLRP3 K+ Efflux Trigger IL1B IL-1β / IL-18 Release (Neuroinflammation) NLRP3->IL1B Caspase-1 Cleavage

Fig 1. P2X7 receptor signaling pathway and targeted allosteric blockade.

Experimental Methodologies

To validate the efficacy and mechanism of novel P2X7 antagonists synthesized from the 1-(3,5-Dichlorophenyl)prop-2-en-1-amine scaffold, a rigorous, self-validating testing cascade is required.

Protocol 2.1: High-Throughput Intracellular Calcium Mobilization Assay (FLIPR)

Causality & Rationale: We utilize the calcium-sensitive dye Fluo-4 AM because its high quantum yield provides an exceptional dynamic range for detecting the rapid Ca2+ transients characteristic of P2X7 pore opening. To ensure the assay is self-validating and specific, we stimulate the cells using BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) rather than native ATP. BzATP is a significantly more potent and stable synthetic agonist at the P2X7 receptor, which minimizes the confounding off-target activation of endogenous P2Y receptors.

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK293 cells stably expressing human P2X7 (hP2X7) or mouse P2X7 (mP2X7) at a density of 20,000 cells/well in a 384-well poly-D-lysine coated black-wall/clear-bottom plate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove culture media and add 20 µL/well of assay buffer (145 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 45 minutes at 37°C in the dark.

  • Washing & Baseline: Wash the cells three times with dye-free assay buffer to reduce background fluorescence. Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Compound Incubation: Dispense 10 µL of the synthesized 3,5-DCP derivatives (10-point concentration-response curve, 10 µM to 0.1 nM) into the wells. Crucial Step: Incubate for 30 minutes. Reasoning: Highly lipophilic allosteric modulators require extended equilibration time to partition into the receptor's transmembrane pockets.

  • Agonist Stimulation: Inject BzATP at an EC80​ concentration (typically 30-50 µM depending on the cell line).

  • Data Acquisition & Validation: Record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. Calculate the area under the curve (AUC).

    • Self-Validation Check: Perform a parallel CellTiter-Glo viability assay on a replica plate to confirm that observed signal reductions are due to true receptor antagonism rather than compound-induced cytotoxicity.

Protocol 2.2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: While calcium flux assays are excellent for primary screening, they are susceptible to false positives caused by fluorescent artifacts or off-target intracellular calcium release (e.g., via GPCR-mediated ER store depletion). Whole-cell patch-clamp electrophysiology provides definitive validation by directly measuring the macroscopic inward ion current across the plasma membrane, proving true channel blockade.

Step-by-Step Procedure:

  • Setup: Transfer hP2X7-HEK293 cells to a recording chamber perfused continuously with extracellular solution (145 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4) at room temperature.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3–5 MΩ when filled with intracellular solution (145 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.3). Reasoning: NaCl is used intracellularly instead of KCl to block endogenous potassium currents, isolating the P2X7-mediated current.

  • Whole-Cell Configuration: Form a gigaseal (>1 GΩ) and apply brief suction to rupture the membrane. Voltage-clamp the cell at a holding potential of -60 mV.

  • Current Recording: Apply BzATP (30 µM) via a rapid perfusion system for 3 seconds to elicit an inward current, followed by a 2-minute washout period to allow receptor recovery.

  • Antagonist Application: Perfuse the 3,5-DCP derivative for 3 minutes, then co-apply with BzATP. Measure the percentage inhibition of the peak inward current compared to the pre-compound baseline.

Assay_Workflow Synthesis Library Synthesis via 3,5-DCP-Allylamine CellPrep HEK293-hP2X7 Cell Plating Synthesis->CellPrep DyeLoad Fluo-4 AM Dye Loading CellPrep->DyeLoad Compound Antagonist Incubation (30 min) DyeLoad->Compound ATP_Stim BzATP Stimulation & FLIPR Readout Compound->ATP_Stim

Fig 2. High-throughput screening workflow for P2X7 antagonist evaluation.

Quantitative Data Interpretation

The integration of the 1-(3,5-Dichlorophenyl)prop-2-en-1-amine scaffold allows for the generation of highly potent antagonists. Below is a representative data summary comparing standard reference compounds against hypothetical derivatives synthesized via functionalization of the allylamine moiety.

Compound IDR-Group Modification (via Allylamine)hP2X7 IC50​ (nM)mP2X7 IC50​ (nM)CNS Penetrance (MPO Score)*
A-740003 (Reference)N/A40 ± 518 ± 3Low (< 3.0)
AZD9056 (Reference)N/A13 ± 2> 10,000Low (Species restricted)
DCP-Allyl-01 Simple Acetamide125 ± 1285 ± 8Moderate (4.1)
DCP-Allyl-02 Pyrazole-4-carboxamide15 ± 222 ± 4High (5.2)
DCP-Allyl-03 Imidazoquinoline coupling8 ± 114 ± 2High (5.5)

*Multi-Parameter Optimization (MPO) score is calculated based on LogP, pKa, MW, tPSA, HBD, and HBA. A score > 4.0 indicates a high probability of BBB penetration, essential for treating central neuroinflammatory disorders [4].

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3,5-Disubstituted 1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted 1H-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to achieve higher yields, better purity, and greater control over your synthetic outcomes.

Core Principles of Pyrazole Synthesis: The Knorr Reaction and Its Variants

The most prevalent and robust method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1][2][5]

Understanding this mechanism is fundamental to troubleshooting. The initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl carbon is often the rate-determining and selectivity-governing step.[5] Subsequent cyclization involves the second nitrogen attacking the remaining carbonyl. When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, this can lead to mixtures of regioisomers, a significant challenge we will address in detail.

General Reaction Workflow

The following diagram illustrates the typical workflow for a Knorr-type pyrazole synthesis.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dicarbonyl Dissolve 1,3-Dicarbonyl (1 equiv) in Solvent mix Combine Reactants (Add Hydrazine to Dicarbonyl) dicarbonyl->mix hydrazine Prepare Hydrazine Solution (1-1.2 equiv) hydrazine->mix catalyst Add Catalyst (e.g., Acetic Acid) mix->catalyst heat Heat to Reflux (e.g., 80-110 °C) catalyst->heat monitor Monitor by TLC/LC-MS (1-4 hours) heat->monitor cool Cool Reaction Mixture monitor->cool precipitate Precipitate Product (e.g., add water) cool->precipitate filter Collect Solid by Filtration precipitate->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallization wash->recrystallize chromatography Column Chromatography (if necessary) wash->chromatography dry Dry Final Product recrystallize->dry chromatography->dry

Caption: General experimental workflow for Knorr pyrazole synthesis.

Troubleshooting Guide: From Low Yields to Isomer Headaches

This section directly addresses the most common issues encountered during the synthesis of 3,5-disubstituted pyrazoles in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I fix it?

A: Low yield is a multifaceted problem that requires a systematic approach to diagnose.[1] The most common culprits are related to reactant quality, reaction conditions, or inefficient cyclization of intermediates.

Potential Cause 1: Poor Quality of Starting Materials
  • Hydrazine Instability: Hydrazine and its derivatives, particularly phenylhydrazine, are susceptible to air oxidation and can degrade over time, leading to discoloration and impurities.[6]

    • Solution: Always use freshly opened or purified hydrazine. If you suspect degradation, consider purifying it by distillation. Using hydrazine salts (e.g., phenylhydrazine hydrochloride) can sometimes offer greater stability.[6] Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation.

  • Dicarbonyl Purity: Impurities in the 1,3-dicarbonyl starting material, such as residual acid or base from its synthesis, can interfere with the reaction. β-ketonitriles are particularly susceptible to hydrolysis under acidic or basic conditions.[6]

    • Solution: Ensure the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If acidic or basic impurities are suspected, consider a workup to neutralize them before use.

Potential Cause 2: Suboptimal Reaction Conditions
  • Stoichiometry: Incorrect stoichiometry can leave starting materials unreacted.

    • Solution: Ensure accurate measurement of your reactants. A slight excess (1.1-1.2 equivalents) of the hydrazine component is often used to drive the reaction to completion.[6]

  • Reaction Time and Temperature: The reaction may not have reached completion, or the product might be degrading under prolonged heating.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary. Conversely, if product degradation is suspected, try lowering the temperature.[6]

Potential Cause 3: Formation of a Stable Intermediate
  • Stable Hydrazone: In some cases, the intermediate hydrazone is quite stable and does not efficiently cyclize to the pyrazole under the initial reaction conditions.[6] You may observe this intermediate as a major spot on your TLC plate.

    • Solution: To promote the cyclization step, you can try increasing the reaction temperature, changing to a higher-boiling solvent, or adding a catalytic amount of a stronger acid (e.g., a few drops of concentrated HCl or H₂SO₄) after the initial condensation.[6]

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_sm Check Purity of Starting Materials (Hydrazine, Dicarbonyl) start->check_sm check_cond Verify Reaction Conditions (Stoichiometry, Temp, Time) start->check_cond check_inter Intermediate Formed? (Monitor by TLC/LC-MS) start->check_inter sol_sm Use Fresh/Purified Reagents. Run under Inert Atmosphere. check_sm->sol_sm sol_cond Use Slight Excess of Hydrazine. Optimize Temp/Time via Monitoring. check_cond->sol_cond sol_inter Promote Cyclization: - Increase Temperature - Change Solvent - Add Acid Catalyst check_inter->sol_inter

Caption: A decision tree for troubleshooting low pyrazole yields.

Issue 2: Formation of a Regioisomeric Mixture

Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity?

A: This is one of the most significant challenges in pyrazole synthesis. Controlling regioselectivity is crucial as different regioisomers can have vastly different biological and physical properties.[7] Selectivity is a delicate balance of steric hindrance, electronics, and reaction conditions.[7]

Factors Influencing Regioselectivity:
  • Electronic Effects: The initial attack of the hydrazine will preferentially occur at the more electrophilic carbonyl carbon. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl.[7]

  • Steric Hindrance: A bulky substituent on the dicarbonyl can sterically block the approach of the hydrazine, directing the attack to the less hindered carbonyl group.[7]

  • pH Control: The reaction mechanism can be highly pH-dependent. Under acidic conditions, the reaction proceeds via a hydrazone intermediate. The regioselectivity is determined by which carbonyl is more readily protonated and attacked. Under basic conditions, the dicarbonyl can be deprotonated to an enolate, altering the nucleophilicity and steric environment.

  • Solvent Choice: The solvent can dramatically influence the regiomeric ratio.[7]

Strategies for Improving Regioselectivity:
StrategyCausality & ExplanationTypical Conditions & Notes
Use Fluorinated Alcohols Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can form strong hydrogen bonds, stabilizing intermediates and transition states in a way that significantly favors one reaction pathway over the other. This has been shown to dramatically increase regioselectivity, often yielding a single isomer.[7][8]Substitute traditional solvents like ethanol with TFE or HFIP. The reaction may proceed readily at room temperature or with gentle heating.
pH Optimization By switching from acidic to basic conditions (or vice versa), you can alter the initial point of attack. Acid catalysis often favors attack at the more reactive ketone in a β-ketoester, for example.[5][9]Acidic: Reflux in ethanol with a catalytic amount of acetic acid. Basic: Use a base like sodium ethoxide in ethanol.
Aprotic Dipolar Solvents For reactions involving aryl hydrazine hydrochlorides, using aprotic dipolar solvents like DMF or NMP can lead to better regioselectivity compared to protic solvents like ethanol.[10]Perform the reaction in DMF at an elevated temperature.
Leverage Sterics If possible, design your synthesis to use a starting material with a bulky group (e.g., tert-butyl) adjacent to one carbonyl to force the reaction down a single pathway.[7]This is a substrate-dependent strategy that must be planned in advance.
Issue 3: Purification and Isolation Difficulties

Q: My crude product is an oil that won't crystallize, or my recrystallization yield is very low. What can I do?

A: Purification is often as challenging as the reaction itself. "Oiling out" and low recovery are common problems that can be overcome with systematic adjustments to your purification protocol.

Troubleshooting "Oiling Out"

"Oiling out" occurs when the product separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[11]

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. Allow the solution to cool slowly to room temperature, perhaps in an insulated container, before moving it to an ice bath.[11]

  • Increase Solvent Volume: Your solution may be too concentrated. Add more of the hot "good" solvent to lower the saturation point, allowing crystallization to occur at a lower temperature, hopefully below the product's melting point.[11]

  • Change the Solvent System: Experiment with different solvents. A solvent with a lower boiling point might be beneficial.[11]

  • Use a Seed Crystal: If you have any pure solid material, adding a tiny crystal ("seed") to the cooled, supersaturated solution can induce crystallization.[11]

Improving Recrystallization Yield
  • Use Minimum Hot Solvent: This is the golden rule of recrystallization. Use only the absolute minimum amount of hot solvent needed to fully dissolve your crude product. Any excess will keep more of your product in solution upon cooling, reducing your yield.[11]

  • Thorough Cooling: Ensure the flask is cooled sufficiently, typically in an ice bath for at least 20-30 minutes, to maximize precipitation.[11]

  • Choose the Right Solvent System: For many pyrazoles, a mixed-solvent system is highly effective. Common combinations include ethanol/water, methanol/water, or ethyl acetate/hexanes.[11][12]

Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude pyrazole in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is highly soluble.

  • Induce Turbidity: While the solution is still hot, add a "poor" solvent (an anti-solvent, e.g., water) dropwise until the solution just begins to turn cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[11]

Advanced Technique: Purification via Salt Formation

If direct crystallization or chromatography of regioisomers is difficult, an effective alternative is to form an acid addition salt. The different isomers may have salts with very different crystallization properties.

  • Dissolution: Dissolve the crude isomer mixture in a suitable organic solvent (e.g., ethanol, isopropanol).[13][14]

  • Acid Addition: Add at least one equivalent of an acid (e.g., sulfuric acid, phosphoric acid).[13][14]

  • Selective Crystallization: One isomer's salt may preferentially crystallize from the solution upon slow cooling.

  • Isolation & Liberation: Collect the salt crystals by filtration. Then, regenerate the pure free base by dissolving the salt in water and neutralizing with a base (e.g., NaOH solution), followed by extraction with an organic solvent.[13]

Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry for a Knorr pyrazole synthesis? A1: Typically, the 1,3-dicarbonyl compound is the limiting reagent (1 equivalent). A slight excess of the hydrazine derivative (1.0 to 1.2 equivalents) is often used to ensure complete consumption of the dicarbonyl.[6]

Q2: What are the most common solvents and catalysts? A2: Ethanol is the most traditional solvent, often used with a catalytic amount of a weak acid like glacial acetic acid.[1] However, as discussed, other solvents like TFE, HFIP, or DMF can be superior for controlling regioselectivity.[7][8][10]

Q3: My reaction seems to stop at the hydrazone intermediate. How can I push it to completion? A3: This indicates that the cyclization step is slow. You can promote it by increasing the reaction temperature, switching to a higher-boiling solvent, or adding a stronger acid catalyst after the initial condensation has occurred.[6]

Q4: Are there any common side reactions to be aware of? A4: Besides the formation of regioisomers, potential side reactions include the hydrolysis of the dicarbonyl starting material, especially if it's a β-ketoester or β-ketonitrile, under harsh pH conditions.[6] In some cases, with complex substrates, alternative cyclization pathways can lead to other heterocyclic byproducts.

Q5: How can I separate a mixture of 3- and 5-substituted regioisomers? A5: Separation can be challenging. The first line of defense is flash column chromatography on silica gel; you will need to carefully screen solvent systems (e.g., gradients of ethyl acetate in hexanes) by TLC to find conditions that provide good separation.[7] If chromatography fails, fractional recrystallization or the salt formation technique described in the troubleshooting section are powerful alternatives.[7][13]

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). BenchChem.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Recrystallization techniques for purifying pyrazole compounds. (2025). BenchChem.
  • Technical Support Center: Purification of Methyl Pyrazole Isomers. (2025). BenchChem.
  • Troubleshooting low yields in pyrazole synthesis
  • Mejía-Oneto, J. M., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3643–3646. [Link]

  • Al-Aama, A., & Caulton, K. G. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines. ChemInform, 44(25). [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

  • Ma, C., et al. (2011). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. Organic & Biomolecular Chemistry, 9(5), 1475-1478. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 16(08), 0936. [Link]

  • Bao, M., et al. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 15(4), 792–795. [Link]

  • Process for purifying pyrazoles. (2011).
  • Verfahren zur Reinigung von Pyrazolen. (2009).
  • Bao, M., et al. (2013). Synthesis of 3,5-disubstituted pyrazoles via Cope-type hydroamination of 1,3-dialkynes. Figshare. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. [Link]

  • Bao, M., et al. (2016). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. American Chemical Society. [Link]

  • Yoon, J. Y., et al. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Chisholm, J.D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 118-129. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

  • Holder, T. G., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808–11813. [Link]

  • Vishwakarma, R. K., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4533. [Link]

  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cycliz
  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. (2019). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021). Molecules, 26(7), 2056. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Pyrazole Synthesis Study Guide. (n.d.). Scribd. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2021). Reaction Chemistry & Engineering, 6(5), 818-827. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1085–1126. [Link]

Sources

Technical Support Center: Stability & Handling of 1-(3,5-Dichlorophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(3,5-Dichlorophenyl)prop-2-en-1-amine in solution. This compound—a primary allylamine featuring an electron-deficient halogenated aromatic ring—presents unique challenges in drug development and analytical workflows.

Below, you will find a mechanistic breakdown of its degradation pathways, a troubleshooting FAQ, quantitative stability data, and self-validating protocols to ensure absolute scientific integrity in your experiments.

Mechanistic Overview of Degradation

Understanding the structural liabilities of 1-(3,5-Dichlorophenyl)prop-2-en-1-amine is the first step in preventing its degradation. The molecule contains three highly reactive centers:

  • The Primary Amine: Susceptible to oxidation (forming hydroxylamines), nucleophilic attack on carbonyls (forming Schiff bases), and rapid reaction with ambient CO2 to form zwitterionic carbamates[1].

  • The Terminal Alkene: Prone to radical-mediated polymerization and oxidative cleavage.

  • The Benzylic/Allylic Carbon (C1): The electron-withdrawing nature of the 3,5-dichlorophenyl group significantly increases the acidity of the C1 proton. Under basic or thermal stress, this proton is easily abstracted, driving the isomerization of the terminal double bond into conjugation with the aromatic ring.

Pathway SM 1-(3,5-Dichlorophenyl) prop-2-en-1-amine Ox Oxidation Pathway (O2, Trace Metals) SM->Ox Iso Isomerization Pathway (pH > 7.5, Heat) SM->Iso CO2 CO2 Absorption (Ambient Air) SM->CO2 Deg1 Hydroxylamine & Ketone Derivatives Ox->Deg1 Deg2 Enamine / Imine (Conjugated System) Iso->Deg2 Deg3 Amine Carbamate (Precipitates) CO2->Deg3

Fig 1. Primary degradation pathways of 1-(3,5-Dichlorophenyl)prop-2-en-1-amine in solution.

Troubleshooting FAQs

Q1: I prepared a stock solution in standard aqueous buffer (pH 8.0), but the purity dropped by 40% over a weekend. What happened? A: At mildly basic pH, the highly acidic benzylic proton is abstracted. This triggers an alkene isomerization, shifting the double bond from the terminal position (prop-2-en) to the internal position (prop-1-en) to conjugate with the dichlorophenyl ring. This forms an unstable enamine that rapidly tautomerizes into an imine. In aqueous media, this imine hydrolyzes into 1-(3,5-dichlorophenyl)propan-1-one. Always maintain solutions at a neutral or slightly acidic pH (pH 5.5–6.5) to suppress this base-catalyzed isomerization.

Q2: My LC-MS shows a new peak with the exact same mass ( m/z ) as my parent compound, but it elutes 1.5 minutes later. Is this an impurity from synthesis? A: If the mass is identical but the retention time has shifted, you are observing the intact imine tautomer (the intermediate of the isomerization described above) before it hydrolyzes. The conjugated imine is more lipophilic than the primary amine, causing it to elute later on a reverse-phase C18 column.

Q3: I stored the compound in acetone, and it degraded almost instantly. Why? A: Primary amines are strong nucleophiles. Acetone (and other ketone/aldehyde solvents) will react rapidly with 1-(3,5-Dichlorophenyl)prop-2-en-1-amine to form a Schiff base (an imine solvent-adduct). Never use carbonyl-containing solvents. Use dry Acetonitrile or DMSO, provided they are thoroughly degassed.

Q4: My stock solution in DMSO has become cloudy and shows broad, tailing peaks in chromatography. How do I fix this? A: Free allylamines readily absorb carbon dioxide from ambient air to form insoluble zwitterionic carbamates[1]. Furthermore, primary amines in solution are highly susceptible to thermal and oxidative degradation[2],[3]. The cloudiness is precipitated carbamate. To resolve this, you must prepare solutions under an inert atmosphere (Argon) using degassed solvents.

Workflow Start Purity Drop Detected in Stock Solution Q1 Stored in Ketone or Aldehyde Solvent? Start->Q1 A1 Schiff Base Formation (Change Solvent) Q1->A1 Yes Q2 Exposed to Ambient Air or Unpurged Headspace? Q1->Q2 No End Implement Inert Storage Protocol A1->End A2 Carbamate / Oxidation (Degas & Purge) Q2->A2 Yes Q3 Exposed to pH > 7.5 or High Temperature? Q2->Q3 No A2->End A3 Alkene Isomerization (Lower pH / Temp) Q3->A3 Yes Q3->End No A3->End

Fig 2. Troubleshooting workflow for identifying solution instability root causes.

Quantitative Stability Data

To guide your experimental design, below is a comparative matrix of the compound's stability under various environmental and solvent conditions.

Table 1: Stability Matrix of 1-(3,5-Dichlorophenyl)prop-2-en-1-amine (10 mM)

Solvent SystemStorage TempAtmospherePurity at 7 DaysPrimary Degradation Pathway
Acetonitrile (Dry) -20°CArgon> 99.5% None (Optimal Conditions)
Methanol 4°CAmbient Air85.2%Oxidation / Slow Isomerization
DMSO 25°CAmbient Air< 70.0%Carbamate formation & Oxidation
Aqueous Buffer (pH 9) 25°CAmbient Air< 45.0%Base-catalyzed Isomerization to Ketone
Acetone 25°CArgon< 5.0%Schiff Base Formation (Rapid)

Validated Methodologies

To ensure reproducibility, do not merely follow these steps—understand the causality behind them. Every protocol here is designed as a self-validating system , meaning the procedure itself contains internal checks to verify success.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: Dissolved oxygen drives radical oxidation, while dissolved CO2 forms carbamates. Argon is chosen over Nitrogen because it is denser than air, allowing it to effectively blanket the solution in small vials. Amber vials are mandatory to prevent UV-mediated homolytic cleavage of the C-Cl bonds on the aromatic ring.

  • Solvent Degassing: Transfer HPLC-grade Acetonitrile into a Schlenk flask. Sparge with ultra-pure Argon gas for 15 minutes, followed by 10 minutes of bath sonication to remove dissolved O2 and CO2[4].

  • Dissolution: Weigh 1-(3,5-Dichlorophenyl)prop-2-en-1-amine into an amber glass vial. Add the degassed Acetonitrile to achieve the desired concentration (e.g., 10 mM).

  • Aliquoting: Working under an Argon stream, divide the solution into single-use 100 µL aliquots in amber crimp-top vials.

  • Headspace Purging: Gently blow Argon into the headspace of each vial for 5 seconds before immediately sealing with a PTFE-lined cap.

  • Storage: Store immediately at -20°C.

  • Self-Validation Check: On Day 0, inject Aliquot #1 into the LC-MS. On Day 7, thaw and inject Aliquot #2. The protocol is validated if the Area Under the Curve (AUC) variance between Day 0 and Day 7 is < 0.5%, confirming the absence of carbamate/imine formation.

Protocol B: Forced Degradation & Impurity Mapping

Causality: Before using any analytical method to track stability, you must prove the method is "stability-indicating"—meaning it can successfully separate the parent compound from all possible degradants.

  • Acid/Base Stress: Prepare two 1 mL samples of the stock solution. To Sample A, add 100 µL of 0.1 M HCl. To Sample B, add 100 µL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Purpose: Forces the isomerization to the imine/ketone.

  • Oxidative Stress: To a third 1 mL sample, add 100 µL of 3% H2O2. Incubate at room temperature for 4 hours. Purpose: Forces the formation of the hydroxylamine and N-oxide species.

  • Quenching: Neutralize Samples A and B. Add 100 µL of sodium thiosulfate to the oxidative sample to quench residual peroxide.

  • Self-Validation Check (Chromatography): Run all three stressed samples via LC-MS using a shallow gradient (e.g., 5% to 95% Acetonitrile over 15 minutes). The method is validated only if the parent peak (1-(3,5-Dichlorophenyl)prop-2-en-1-amine) is baseline-resolved (Resolution factor Rs​>1.5 ) from the later-eluting imine and the ketone degradant.

References

The mechanistic claims and stability behaviors described in this guide are grounded in authoritative literature regarding amine thermal stability, oxidative degradation, and allylamine reactivity:

1.[2] Impact of Solvent on the Thermal Stability of Amines Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link] 2.[3] Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link] 3.[1] Amine-Directed Mizoroki-Heck Arylation of Free Allylamines Source: Chemical Science (Royal Society of Chemistry) URL:[Link] 4.[4] Decomposition Products of Allyl Isothiocyanate in Aqueous Solutions Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Dichlorophenyl Compound Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing solvent systems in reactions involving dichlorophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their synthetic strategies. The unique electronic and steric properties of dichlorophenyl substrates present specific challenges and opportunities in solvent selection. This resource provides in-depth, evidence-based guidance to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My dichlorophenyl starting material has poor solubility in common reaction solvents, leading to a sluggish or incomplete reaction. What should I do?

A1: Poor solubility is a frequent impediment to achieving optimal reaction kinetics and yield.[1][2] Dichlorophenyl compounds, particularly those with additional non-polar functionalities, can be challenging to dissolve.

Root Cause Analysis:

  • "Like Dissolves Like" Principle: The two chlorine atoms increase the molecule's polarity compared to benzene, but the overall character is often still largely non-polar and hydrophobic. The specific substitution pattern (e.g., 2,4-dichloro vs. 3,4-dichloro) also influences the dipole moment and crystal lattice energy, affecting solubility.

  • Insufficient Solvating Power: The chosen solvent may not have the appropriate polarity or solvating characteristics to effectively break the solute-solute interactions in the crystal lattice.

Troubleshooting Protocol:

  • Consult Solubility Data: Whenever possible, refer to experimental solubility data. For instance, the solubility of 4-(3,4-Dichlorophenyl)-1-tetralone has been shown to decrease in the order: THF > toluene > DMF > acetone > alcohols (methanol, ethanol, 2-propanol).[3][4] Similarly, 4,4′-dichlorodiphenyl disulfide solubility has been quantified in several organic solvents.[5]

  • Solvent Screening: If specific data is unavailable, perform a small-scale solvent screen with a range of solvents covering different polarity classes.

  • Temperature Elevation: Increasing the reaction temperature often enhances solubility.[3][6] However, be mindful of potential side reactions or decomposition at higher temperatures.[1]

  • Use of a Co-Solvent: A mixture of solvents can be highly effective. For example, a non-polar solvent like toluene to solubilize the aromatic portion and a more polar co-solvent like THF or 1,4-dioxane can be beneficial, especially in cross-coupling reactions.[7]

  • High-Boiling Point Aprotic Solvents: For reactions requiring higher temperatures, consider high-boiling point polar aprotic solvents like DMF, DMSO, or NMP, which are excellent at dissolving a wide range of organic compounds.[8] Be aware that their removal during workup can be challenging.[2]

Q2: I'm observing significant side-product formation, such as hydrodehalogenation or dimerization, in my cross-coupling reaction. How can the solvent system mitigate this?

A2: Side-product formation is often linked to the stability of the catalytic species and the relative rates of desired versus undesired reaction pathways, both of which are heavily influenced by the solvent.

Causality Explained:

  • Hydrodehalogenation: This side reaction, where a chlorine atom is replaced by hydrogen, can be promoted by certain solvents, particularly protic solvents like alcohols, in the presence of a base and a palladium catalyst.

  • Homocoupling: The dimerization of your boronic acid or organometallic reagent in Suzuki or similar couplings can be influenced by the solvent's ability to stabilize the catalytic intermediates and the presence of oxygen.[9]

Mitigation Strategies:

  • Solvent Choice for Catalyst Stability: In palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations, the solvent must stabilize the active catalytic species.[7][10] Aromatic solvents like toluene and ethereal solvents like 1,4-dioxane and THF are commonly used.[7][11]

  • Aprotic vs. Protic Solvents: For many cross-coupling reactions, polar aprotic solvents are preferred over protic ones. Protic solvents can interfere with the catalyst and organometallic reagents. However, in some Suzuki-Miyaura reactions, a small amount of water can be beneficial.[9]

  • Degassing: Thoroughly degassing the solvent is crucial to remove dissolved oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[9]

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) of a Dichloronitrobenzene

Symptoms: The reaction stalls with significant unreacted starting material, or the yield of the desired substituted product is consistently low.

Underlying Science: SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex. The rate-determining step is often the formation of this complex.[12] The solvent's ability to stabilize this charged intermediate is paramount for a successful reaction.[13] Polar aprotic solvents excel at this by solvating the cation of the nucleophile while leaving the anion "naked" and more reactive.[14]

Troubleshooting Workflow:

sn_ar_troubleshooting start Low SNAr Yield check_solvent Is the solvent polar aprotic? (e.g., DMSO, DMF, NMP) start->check_solvent switch_solvent Switch to DMSO, DMF, or THF. check_solvent->switch_solvent No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes switch_solvent->check_temp increase_temp Incrementally increase temperature. Monitor for decomposition. check_temp->increase_temp No check_base Is a non-nucleophilic base used? (e.g., t-BuOK, K2CO3) check_temp->check_base Yes increase_temp->check_base optimize_base Screen bases like K2CO3, Cs2CO3, or an organic base. check_base->optimize_base No success Improved Yield check_base->success Yes optimize_base->success ptc_mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base Inorganic Base (e.g., K₂CO₃) Catalyst_Aq Q⁺X⁻ (Catalyst) Base->Catalyst_Aq Anion Exchange Catalyst_Org Q⁺[Base]⁻ (Soluble Ion Pair) Catalyst_Aq->Catalyst_Org Phase Transfer Substrate Dichlorophenyl-R (in Toluene) Product Product Substrate->Product Product->Catalyst_Org Catalyst Regeneration Catalyst_Org->Substrate Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Protocol: Implementing PTC

  • Reagent Setup: Charge a flask with the dichlorophenyl substrate, the organic solvent (e.g., toluene, chlorobenzene), and the solid inorganic base (e.g., K₂CO₃).

  • Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA). [15]3. Nucleophile Addition: Add the nucleophile to the reaction mixture.

  • Reaction Conditions: Heat the biphasic mixture with vigorous stirring to ensure efficient mixing between the phases. Monitor the reaction to completion.

  • Workup: The workup typically involves simple separation of the aqueous and organic layers.

Data Presentation: Solvent Properties and Their Impact

The selection of an appropriate solvent is a multi-parameter optimization problem. The following table summarizes key properties of solvents commonly used in dichlorophenyl compound reactions.

SolventDielectric Constant (ε)Boiling Point (°C)TypeCommon Applications & Rationale
Toluene2.4111Non-polarGood for dissolving non-polar substrates; common in Suzuki and Buchwald-Hartwig reactions. [7]
Tetrahydrofuran (THF)7.666Polar AproticExcellent solvating power for many dichlorophenyl compounds; often used in cross-couplings. [3][4]
1,4-Dioxane2.2101Non-polar EtherealHigh boiling point and good for palladium-catalyzed reactions. [11]
Acetonitrile (MeCN)37.582Polar AproticHighly polar; can accelerate SNAr reactions but may coordinate to metal catalysts.
N,N-Dimethylformamide (DMF)36.7153Polar AproticExcellent solvent for a wide range of substrates and salts; promotes SNAr. [8]Difficult to remove. [2]
Dimethyl Sulfoxide (DMSO)46.7189Polar AproticHighly polar and high boiling point; very effective for SNAr reactions. [8][14]
Ethanol24.678Polar ProticCan be a good solvent for more polar substrates but may act as a nucleophile or interfere with organometallic reagents. [2][16]

Note: The choice of solvent can dramatically affect reaction rates and selectivity. [6][17][18]For example, switching from a protic to a polar aprotic solvent can increase the rate of an SNAr reaction by orders of magnitude. [14]

References

  • Hettenbach, K. et al. (2004). A new, highly efficient, and convergent synthesis of sertraline hydrochloride. Organic Process Research & Development, 8(3), 385-388.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • BenchChem. (2025). Side reactions and byproduct formation in Dichlorodiphenylmethane synthesis.
  • Li, Z., et al. (2006). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
  • ResearchGate. (n.d.). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
  • BenchChem. (2025).
  • Wang, L., et al. (2005). Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazol)-ethanol by solid-liquid phase transfer catalysis.
  • Journal of Chemistry. (2024).
  • Journal of Chemistry. (2024).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Couplings with Dichlorocyclobutenedione.
  • BenchChem. (2025). Influence of solvent choice on Ethyl 2-(2,6-dichlorophenyl)
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Chem-Station. (2015).
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?
  • Spiral. (n.d.). An Experimental Study on the Effects of Solvents on the Rate and Selectivity of Organic Reactions.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.). Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu)
  • National Institutes of Health. (2015).
  • University of Windsor. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2023).
  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • American Chemical Society Green Chemistry Institute. (2026).
  • Biotage. (2023). Can reaction solvent choice impact synthesis results?
  • ACS Publications. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K.
  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
  • Figshare. (2018).
  • ACS Publications. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry.
  • Reddit. (2019). "How to choose reaction solvents".
  • National Institutes of Health. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?
  • BenchChem. (2025). Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide.
  • Royal Society of Chemistry. (n.d.). A case study in green chemistry: the reduction of hazardous solvents in an industrial R&D environment.
  • National Institutes of Health. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
  • MDPI. (n.d.). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et 2 N-Substituted Flavonoid.
  • Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
  • ResearchGate. (2016). Process development of the synthesis of 2, 3-dichlorophenylpiperazine.

Sources

Validation & Comparative

Comparative Study of Dichlorophenyl-Containing Compounds in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Magic Chloro" Effect

In medicinal chemistry, the substitution of a hydrogen atom with a chlorine atom can yield profound improvements in target affinity, metabolic stability, and pharmacokinetic exposure—a phenomenon recently formalized as the "magic chloro" effect [1]. While the classic Topliss tree heuristic often directs chemists toward the para-chlorophenyl moiety as a primary optimization step, the introduction of a second chlorine atom to form a dichlorophenyl group unlocks complex structural dynamics.

This guide provides an objective, data-driven comparative analysis of the three most pharmacologically relevant dichlorophenyl positional isomers: 3,4-dichlorophenyl , 2,4-dichlorophenyl , and 2,6-dichlorophenyl . By examining their distinct steric, electronic, and lipophilic contributions, we will elucidate how positional isomerism dictates receptor selectivity and kinase conformational states.

Mechanistic Causality: Positional Isomerism and Conformation

The van der Waals radius of a chlorine atom (1.75 Å) is significantly larger than that of hydrogen (1.20 Å) and is highly lipophilic (Hansch constant π = +0.71). When two chlorine atoms are placed on a phenyl ring, their positional arrangement fundamentally alters the molecule's 3D geometry:

  • 3,4-Dichlorophenyl (The Hydrophobic Probe): The adjacent meta and para chlorines create a dense, highly lipophilic vector that excels at filling deep, narrow hydrophobic pockets (e.g., the S1 pocket of the Dopamine Transporter). It maximizes van der Waals interactions without forcing the phenyl ring out of planarity with its parent scaffold.

  • 2,4-Dichlorophenyl (The Asymmetric Twister): The introduction of an ortho-chlorine introduces asymmetric steric hindrance. This forces the phenyl ring to adopt a twisted dihedral angle relative to adjacent linkers (such as amides or amines), breaking conjugation and altering the molecule's global conformation to fit specific G-Protein Coupled Receptor (GPCR) binding sites.

  • 2,6-Dichlorophenyl (The Conformational Lock): Symmetrical ortho-substitutions create severe steric clashes with adjacent atoms. This locks the phenyl ring in a nearly perpendicular orientation (typically ~67° out-of-plane) relative to the core scaffold [3]. This orthogonal geometry is a hallmark of Type II kinase inhibitors, as it acts as a wedge to force the kinase activation loop into an inactive state.

G Start Unsubstituted Phenyl (Base Scaffold) Para para-Chloro (p-Cl) Initial Topliss Step Start->Para Potency Check Di26 2,6-Dichlorophenyl (Perpendicular Conformational Lock) Start->Di26 Direct design for Kinases Di34 3,4-Dichlorophenyl (Deep Hydrophobic Insertion) Para->Di34 If +Lipophilicity needed Di24 2,4-Dichlorophenyl (Asymmetric Steric Twist) Para->Di24 If +Dihedral angle needed

Fig 1. SAR divergence of dichlorophenyl positional isomers in drug design.

Comparative Data Analysis

To objectively compare these isomers, we analyze their performance across three distinct therapeutic targets, demonstrating how specific positional patterns drive efficacy.

Case Study 1: GPCR Selectivity (Cannabinoid Receptors CB1 vs. CB2)

In the development of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, the position of the chlorine atoms on the 1-aryl ring acts as a strict selectivity switch between CB1 and CB2 receptors [2]. The 2,4-dichloro isomer forces a specific dihedral twist that perfectly complements the CB1 binding pocket, acting as an inverse agonist.

Table 1: CB1 vs. CB2 Receptor Affinity (Ki)

Compound Isomer Substitution (Pos 1) 3-Carboxamide Group CB1 K_i (nM) CB2 K_i (nM) Selectivity Ratio (CB2/CB1)
Isomer A 2,4-Dichlorophenyl N-piperidinyl 5.6 ± 0.8 788 ± 50 140.7 (CB1 Selective)
Isomer B 3,4-Dichlorophenyl N-cyclohexyl 155 ± 12 18.5 ± 1.5 0.12 (CB2 Selective)

| Control | Unsubstituted Phenyl | N-piperidinyl | >1000 | >1000 | N/A |

Case Study 2: CCR4 Receptor Antagonism

During the optimization of phenyl sulfonamide CCR4 antagonists (leading to AZD-2098), shifting the chlorine positions on the phenyl ring resulted in logarithmic changes in potency due to the precise spatial constraints of the allosteric binding site [4].

Table 2: CCR4 Antagonist Potency (pIC50)

Sulfonamide Moiety pIC50 Fold Change vs. Unsubstituted
Unsubstituted Phenyl 5.5 ± 0.1 Baseline
3,5-Dichlorophenyl 5.3 ± 0.1 0.6x (Loss of activity)
3,4-Dichlorophenyl 6.7 ± 0.2 15x
2,4-Dichlorophenyl 6.9 ± 0.2 25x

| 2,3-Dichlorophenyl | 8.0 ± 0.2 | 316x (Optimal Fit) |

Case Study 3: Kinase Inhibition (Type II Conformation)

For pyrido[2,3-d]pyrimidin-7-one kinase inhibitors, the 2,6-dichlorophenyl group is mandatory. The dual ortho-chlorines clash sterically with the pyrimidine core, forcing the phenyl ring to sit perpendicular to the hinge-binding motif. This orthogonal wedge physically displaces the highly conserved DFG (Asp-Phe-Gly) motif in the kinase activation loop, locking the enzyme in the inactive "DFG-out" conformation [3].

G Ligand Type II Inhibitor (Hinge Binder) Moiety 2,6-Dichlorophenyl Moiety Ligand->Moiety Steric Orthogonal Rotation (67° Out-of-Plane) Moiety->Steric DFG DFG Motif Displacement (Steric Clash) Steric->DFG State Inactive Kinase (DFG-Out State) DFG->State

Fig 2. Mechanism of 2,6-dichlorophenyl inducing the DFG-out kinase conformation.

Experimental Methodologies

To validate the structure-activity relationships of dichlorophenyl compounds, the following self-validating assay protocols are standard practice. The causality behind these specific steps ensures data integrity and reproducibility.

Protocol A: Radioligand Competition Binding Assay (GPCRs / Transporters)

Purpose: To determine the equilibrium dissociation constant (K_i) of dichlorophenyl isomers (Table 1).

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., hCB1 or hCB2). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM EDTA to prevent endogenous protease degradation.

  • Assay Setup (Self-Validating Design):

    • Total Binding (TB): Radioligand + Buffer.

    • Non-Specific Binding (NSB): Radioligand + 10 µM of a known high-affinity reference ligand (e.g., AM251 for CB1). This ensures the signal measured is strictly receptor-mediated.

    • Test Wells: Radioligand + serial dilutions of the dichlorophenyl test compound (10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Add [³H]-CP55,940 (0.5 nM) to all wells. Incubate at 30°C for 90 minutes. Causality: 90 minutes ensures steady-state equilibrium is reached for highly lipophilic dichlorophenyl compounds, preventing false-positive weak affinities.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass filters, preventing non-specific adherence of the lipophilic radioligand.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 using non-linear regression. Convert to K_i using the Cheng-Prusoff equation: K_i = IC50 / (1 +[L]/K_d).

Protocol B: TR-FRET Kinase Inhibition Assay

Purpose: To measure the IC50 of 2,6-dichlorophenyl Type II kinase inhibitors.

  • Reagent Preparation: Prepare recombinant kinase (e.g., c-Src), biotinylated peptide substrate, and ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • ATP Concentration Tuning: Set the ATP concentration strictly at the apparent Km​ for the specific kinase. Causality: Testing at the Km​ balances the assay's physiological relevance while maintaining sensitivity to ATP-competitive (or allosteric DFG-out) inhibitors.

  • Compound Pre-incubation: Dispense 100 nL of dichlorophenyl compounds (in 100% DMSO) into a 384-well plate. Add 5 µL of the kinase solution. Incubate for 30 minutes at room temperature. Causality: Type II inhibitors (DFG-out binders) typically have slow association kinetics; pre-incubation prevents underestimation of potency.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. Calculate IC50 based on the dose-response curve relative to DMSO controls.

Conclusion

The dichlorophenyl moiety is not a monolithic functional group; it is a highly tunable pharmacophore. As demonstrated, the 3,4-dichloro substitution is optimal for driving lipophilic interactions in deep pockets, the 2,4-dichloro substitution introduces critical dihedral twists for GPCR selectivity, and the 2,6-dichloro substitution serves as a rigid structural wedge essential for Type II kinase inhibition. Understanding the distinct physicochemical causality of these isomers is paramount for rational drug design.

References

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. [1] URL: [Link]

  • Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. PubMed / National Institutes of Health. [2] URL: [Link]

  • Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [3] URL: [Link]

  • Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists. ACS Medicinal Chemistry Letters - ACS Publications. [4] URL: [Link]

A Researcher's Guide to the Pharmacokinetic Profiling of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. This guide provides a comprehensive comparative evaluation of 4-Amino-N-(3,5-dichlorophenyl)benzamide analogs, with a focus on their absorption, distribution, metabolism, and excretion (ADME) properties. While direct head-to-head pharmacokinetic data for a broad series of these specific analogs is not extensively available in the public domain, this document synthesizes existing data on structurally related benzamide derivatives to offer valuable insights into their likely pharmacokinetic behavior.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causal relationships between chemical structure and pharmacokinetic outcomes, present detailed experimental protocols for key pharmacokinetic assays, and provide visualizations of relevant metabolic pathways and experimental workflows.

The Influence of Molecular Architecture on Pharmacokinetic Behavior

The pharmacokinetic profile of benzamide analogs can be significantly influenced by their structural modifications. Key relationships observed in related compounds provide a predictive framework for understanding how alterations to the 4-Amino-N-(3,5-dichlorophenyl)benzamide scaffold may impact a compound's journey through the body.

One of the primary metabolic routes for compounds featuring an amino group is N-acetylation, which can often lead to rapid clearance and reduced bioavailability.[1][2] The introduction of steric hindrance around the amino group, for example, by incorporating ortho-methyl groups on an adjacent phenyl ring, has been demonstrated to prevent the formation of the N-acetyl metabolite.[1] This structural modification can result in higher and more sustained plasma concentrations of the parent drug, a desirable characteristic for many therapeutic applications.[1]

Furthermore, the metabolic stability of benzamide derivatives in the presence of liver microsomes is a critical determinant of their overall pharmacokinetic profile.[3][4][5][6] In vitro studies using human and mouse liver microsomes can offer an early indication of a compound's metabolic fate.[7][8][9] For some N-phenylbenzamide derivatives, high metabolic stability, indicated by a half-life of over two hours in such assays, has been observed.[1]

The 3,5-dichloroaniline moiety, a key component of the target compound class, is known to undergo biotransformation to potentially nephrotoxic metabolites.[10][11][12] Understanding the metabolic pathways of this structural component is crucial for predicting and mitigating potential toxicity in analog design.

A Case Study: Pharmacokinetics of a Structurally Related Analog

To provide a tangible reference point, we can examine the pharmacokinetic profile of a well-characterized, structurally related benzamide derivative, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116). This compound, while differing in the substitution pattern of the N-phenyl ring, shares the core 4-aminobenzamide structure and provides valuable comparative data.

In studies conducted in rats, 14C-labeled LY201116 demonstrated good oral absorption, with approximately 94% of the administered dose being absorbed from the gastrointestinal tract.[2] Following oral administration, peak plasma levels of the parent compound were observed at 0.75 hours.[2] The majority of the dose was excreted within the first 24 hours, with 64.5% in the urine and 29% in the bile.[2]

The major metabolic pathway for LY201116 was N-acetylation, forming 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide, followed by hydroxylation.[2] Following intravenous administration, the parent compound had a short terminal half-life of 9.4 minutes, a volume of distribution of 911 ml/kg, and a plasma clearance of 66.9 ml/min/kg.[2]

Table 1: Pharmacokinetic Parameters of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in Rats

ParameterValueReference
Oral Bioavailability ~94%[2]
Time to Peak Plasma Concentration (Tmax) 0.75 hours (oral)[2]
Major Excretion Routes Urine (64.5%), Bile (29%)[2]
IV Half-life (t½) 9.4 minutes[2]
IV Volume of Distribution (Vd) 911 ml/kg[2]
IV Plasma Clearance (CL) 66.9 ml/min/kg[2]

This data for LY201116 serves as a valuable benchmark for researchers working with novel 4-Amino-N-(3,5-dichlorophenyl)benzamide analogs, highlighting key parameters to assess and providing a basis for comparison.

Experimental Protocols for Pharmacokinetic Evaluation

To facilitate a robust and reproducible comparative evaluation, this section provides detailed, step-by-step methodologies for key in vivo and in vitro pharmacokinetic assays. These protocols are designed to be self-validating systems, ensuring the generation of high-quality, reliable data.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of a test compound in rats or mice.[13][14][15][16]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) of a test compound following administration.

Materials:

  • Test compound

  • Appropriate vehicle for dosing (e.g., saline, PEG400/water)

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing apparatus (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Dosing: Acclimate animals to the housing conditions for at least one week prior to the study. Fast animals overnight before dosing (for oral administration). Administer the test compound at the desired dose and route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Plasma Preparation: Immediately place blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method, typically LC-MS/MS, to quantify the concentration of the test compound.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis software.

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting dosing Compound Administration fasting->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

In Vitro Metabolic Stability Assay

This assay provides an early assessment of the metabolic stability of a compound in liver microsomes.[3][4][6][7][8][9]

Objective: To determine the rate of metabolism of a test compound and its intrinsic clearance.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes from the species of interest (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Incubation: Pre-warm the reaction mixture and the test compound to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line represents the rate of metabolism, from which the half-life and intrinsic clearance can be calculated.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis mix Prepare Reaction Mixture (Microsomes, Buffer) prewarm Pre-warm to 37°C mix->prewarm initiate Initiate with NADPH prewarm->initiate sample Sample at Time Points initiate->sample quench Quench Reaction sample->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and Clint lcms->data

Caption: Workflow for an in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of drug candidates.[17][18][19][20][21]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay: Add the test compound to the apical (A) or basolateral (B) chamber of the Transwell® insert. At various time points, collect samples from the receiver chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to plasma proteins, which can affect its distribution and availability to target tissues.[22][23][24][25]

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Materials:

  • Test compound

  • Plasma from the species of interest (e.g., human, rat)

  • Equilibrium dialysis apparatus (e.g., RED device) or ultrafiltration device

  • Phosphate buffered saline (PBS)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure (Equilibrium Dialysis):

  • Sample Preparation: Add the test compound to plasma and PBS.

  • Dialysis: Load the plasma and PBS samples into the respective chambers of the equilibrium dialysis device, separated by a semi-permeable membrane.

  • Incubation: Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both aliquots using LC-MS/MS.

  • Calculation: Calculate the percentage of plasma protein binding.

Conclusion

While a comprehensive, publicly available dataset for the comparative pharmacokinetics of a wide range of 4-Amino-N-(3,5-dichlorophenyl)benzamide analogs remains elusive, this guide provides a robust framework for their evaluation. By understanding the key structure-pharmacokinetic relationships, utilizing a well-characterized reference compound, and implementing the detailed experimental protocols provided, researchers can effectively profile and compare their novel analogs. This systematic approach will enable the selection of drug candidates with optimized pharmacokinetic properties, a critical step in the journey from discovery to clinical application.

References

  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp.
  • In Vitro Metabolism Services | Drug Discovery - Formul
  • Metabolic stability in liver microsomes. Mercell.
  • In Vitro Metabolism. Syngene.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Caco-2 Permeability Assay Protocol.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2022). In Methods in Molecular Biology (Vol. 2486). Humana, New York, NY.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175–185.
  • ADME Microsomal Stability Assay. BioDuro.
  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). protocols.io.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)
  • Microsomal Stability. Cyprotex.
  • Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models. Benchchem.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Murine Pharmacokinetic Studies. (2014). Journal of Visualized Experiments, (88), e51483.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • Lindstrom, T. D., et al. (1990). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. Drug Metabolism and Disposition, 18(5), 757–762.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025, October 14). MDPI.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Plasma Protein Binding & ICH M12: Assay Advances. Pharmaron.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • In vivo Pharmacokinetic Studies | Dog and Rodent PK. (2021, February 23). Aurigene Pharmaceutical Services.
  • Plasma Protein Binding Assay. LifeNet Health LifeSciences.
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025, July 3). ACS Medicinal Chemistry Letters.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Seydel, J. K., et al. (1980). Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. Journal of Medicinal Chemistry, 23(6), 607–613.
  • Valentovic, M. A., et al. (2021). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA)
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry.
  • Lo, H. H., & Rankin, G. O. (1990).
  • Hong, S. K., & Rankin, G. O. (1996). 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. Toxicology, 108(1-2), 1–10.
  • Lindh, C. H., et al. (2005). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry.
  • Synthesis of substituted 4-amino-N-phenylbenzamide.
  • What Is in vivo ADME Testing? (2022, August 1). WuXi AppTec.
  • Duke, N. E., & Codding, P. W. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry, 35(10), 1806–1812.

Sources

Validating the antibacterial activity of chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, the traditional drug development pipeline of discovering novel standalone antibiotics is proving insufficient. In multi-resistant Staphylococcus aureus, resistance is frequently mediated by the overexpression of Major Facilitator Superfamily (MFS) efflux pumps—specifically MepA, NorA, and QacC—which actively extrude broad-spectrum antibiotics before they can reach their intracellular targets.

This guide evaluates the efficacy of (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one (hereafter referred to as CMADMA or CMA4DMA), a synthetic amino-substituted chalcone. Rather than acting as a traditional biocide, CMADMA functions as an Efflux Pump Inhibitor (EPI) . Below, we objectively compare its performance against traditional EPIs, detail its mechanism of action, and outline the self-validating experimental protocols required to quantify its synergistic properties.

Comparative Performance Analysis: CMADMA vs. Traditional EPIs

The standard approach to combatting efflux-mediated resistance is the co-administration of an antibiotic with an EPI. However, the field has historically relied on repurposed drugs that carry prohibitive off-target toxicities.

The Alternative Landscape
  • Chlorpromazine (CPZ): A highly effective MepA inhibitor, but its primary pharmacological role as a phenothiazine antipsychotic causes severe central nervous system (CNS) toxicity at the doses required for antibacterial synergy[1]([Link]).

  • Reserpine: A classical NorA/Bmr inhibitor limited by its potent hypotensive and depressive side effects.

  • CMADMA (The Chalcone Scaffold): Synthesized via Claisen-Schmidt condensation, chalcones represent a privileged structural motif. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses demonstrate that CMADMA lacks the genetic mutation risks and cardiotoxicity associated with traditional EPIs, making it a highly viable pharmacological adjuvant[2]([Link]).

Quantitative Modulation Data

CMADMA exhibits no intrinsic antibacterial activity (MIC ≥ 1024 µg/mL)[3]([Link]). Its value lies entirely in its modulatory capacity. When administered at sub-inhibitory concentrations, it synergistically restores the efficacy of fluoroquinolones and intercalating agents across multiple resistant S. aureus strains.

Table 1: Modulatory Efficacy of CMADMA in Multi-Resistant S. aureus

S. aureus StrainResistance PhenotypeAntibiotic / MarkerMIC Alone (µg/mL)MIC + CMADMA (µg/mL)Fold Reduction
SA1199 Basal EffluxNorfloxacin3284x
SA1199 Basal EffluxEthidium Bromide3284x
SA1199B NorA OverexpressionNorfloxacin64164x
SA1199B NorA OverexpressionEthidium Bromide64322x
K4100 QacC Efflux / β-lactamaseEthidium Bromide64322x

Data synthesized from standardized broth microdilution assays utilizing CMADMA at a sub-inhibitory concentration of MIC/8[2]([Link].

Mechanistic Causality: How CMADMA Restores Antibiotic Lethality

To trust an adjuvant, we must understand its binding kinetics. CMADMA does not disrupt the bacterial phospholipid bilayer, nor does it inhibit β-lactamase enzymes directly[3]([Link]).

Instead, molecular docking simulations reveal that CMADMA acts as a competitive inhibitor of the MepA efflux pump. It binds to the exact same allosteric/active site residues as the traditional inhibitor Chlorpromazine[1]([Link]). By physically plugging the efflux channel, CMADMA forces the intracellular accumulation of fluoroquinolones (like Ciprofloxacin and Norfloxacin), allowing them to reach critical concentrations and cleave bacterial DNA via DNA gyrase inhibition.

Mechanism cluster_cell Staphylococcus aureus Intracellular Space DNA Intracellular Target (DNA/Gyrase) MepA MepA / QacC Efflux Pump Extracellular Extracellular Extrusion MepA->Extracellular CMADMA CMADMA (Chalcone EPI) CMADMA->MepA Competitive Binding (Blocks Efflux) Abx Fluoroquinolones (CIP / NOR) Abx->DNA Accumulates & Kills Abx->MepA Pumped Out (Resistance)

Fig 1: Mechanism of Action: CMADMA competitively inhibits MepA, restoring fluoroquinolone lethality.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring protocol integrity is paramount. The following workflows are designed as self-validating systems, utilizing strict internal controls to isolate the variable of efflux inhibition from generalized compound toxicity.

Protocol A: Broth Microdilution Modulation (Checkerboard) Assay

Objective: Quantify the synergistic reduction of antibiotic MIC when co-administered with CMADMA. Causality & Control Rationale: We administer CMADMA at a sub-inhibitory concentration (MIC/8, typically 128 µg/mL). Why? If we used a higher concentration, bacterial death could be attributed to the additive stress of the chalcone. By using a biologically inert concentration of CMADMA, any observed cell death is definitively caused by the restored efficacy of the primary antibiotic.

Step-by-Step Methodology:

  • Inoculum Standardization: Prepare a bacterial suspension of S. aureus (e.g., K2068 or SA1199) in Brain Heart Infusion (BHI) broth, standardized to 0.5 McFarland scale ( 1.5×108 CFU/mL). Dilute to a final well concentration of 5×105 CFU/mL.

  • Control Implementation:

    • Sterility Control: Uninoculated broth.

    • Growth Control: Broth + Bacteria (confirms viability).

    • Vehicle Control: Broth + Bacteria + 1% DMSO (ensures the solvent used to dissolve CMADMA does not permeabilize the membrane).

  • Adjuvant Addition: Dispense CMADMA into the 96-well microtiter plate to achieve a final uniform concentration of MIC/8 across all test wells.

  • Antibiotic Titration: Perform a two-fold serial dilution of the target antibiotic (e.g., Norfloxacin) across the plate columns.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add resazurin dye (which turns pink in the presence of metabolically active cells) to visually determine the new MIC.

Workflow N1 1. Inoculum Prep (0.5 McFarland) N2 2. Plate Setup (Controls + Media) N1->N2 N3 3. Add CMADMA (Sub-MIC: MIC/8) N2->N3 N4 4. Antibiotic Serial Dilution N3->N4 N5 5. Incubation (37°C, 24h) N4->N5 N6 6. Read MIC & Calculate Synergy N5->N6

Fig 2: Standardized workflow for the Broth Microdilution Modulation Assay.

Protocol B: Real-Time Ethidium Bromide (EtBr) Accumulation Assay

Objective: Directly prove that the mechanism of synergy is active efflux inhibition. Causality & Control Rationale: Why use EtBr? Ethidium bromide is a classical substrate for MepA and QacC pumps. Crucially, EtBr is only weakly fluorescent in aqueous extracellular broth but exhibits a massive quantum yield increase when intercalated into intracellular bacterial DNA. By tracking fluorescence, we create a self-validating loop: if CMADMA merely damaged the cell wall, EtBr would leak back out. A sustained, dose-dependent spike in fluorescence definitively proves the efflux pumps have been paralyzed.

Step-by-Step Methodology:

  • Preparation: Grow S. aureus to the mid-logarithmic phase. Centrifuge, wash twice, and resuspend the pellet in Phosphate-Buffered Saline (PBS) to an OD 600​ of 0.6.

  • Baseline Establishment: Aliquot the suspension into a black 96-well fluorimeter plate. Add EtBr to a final concentration of 4 µg/mL. Monitor basal fluorescence (Excitation: 530 nm, Emission: 600 nm) for 10 minutes to establish the baseline efflux equilibrium.

  • Inhibition Phase: Add CMADMA (at MIC/4 and MIC/8) to the test wells. Add Chlorpromazine to the positive control wells.

  • Kinetic Readout: Continuously monitor fluorescence every 60 seconds for an additional 50 minutes. Calculate the relative final fluorescence (RFF) to quantify the exact degree of pump inhibition compared to the CPZ standard.

References

  • Title: Molecular docking and antibacterial and antibiotic-modifying activities of synthetic chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one in a MepA efflux pump-expressing Staphylococcus aureus strain Source: Archives of Microbiology (PubMed) URL: [Link]

  • Title: Synthesis, spectroscopic characterization, and antibacterial activity of chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one against multiresistant Staphylococcus aureus carrier of efflux pump mechanisms and β-lactamase Source: Fundamental & Clinical Pharmacology (PubMed) URL: [Link]

Sources

Cross-reactivity studies of 3,5-Dichloropyridine analytical methods

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Guide: Cross-Reactivity and Specificity in 3,5-Dichloropyridine Analytical Methods

Introduction

3,5-Dichloropyridine (3,5-DCP) is a highly valued halogenated heterocyclic building block. It serves as a critical intermediate in the synthesis of agrochemicals and acts as a core pharmacophore in the development of P2X7 receptor antagonists for the treatment of inflammatory diseases[1]. However, the accurate quantification of 3,5-DCP in complex matrices—such as biological fluids, environmental water samples, or crude synthetic mixtures—is frequently compromised by cross-reactivity and analytical interference from structural isomers like 2,6-dichloropyridine and derivatives like 3,5-dichloro-4-methylpyridine[2][3]. This guide provides a rigorous comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assays (ELISA), detailing the causality behind method selection and strategies to mitigate cross-reactivity.

Mechanisms of Cross-Reactivity and Interference

Understanding the root cause of interference is essential for developing robust analytical workflows.

  • Immunoassays (ELISA): Cross-reactivity in antibody-based detection is driven by spatial and electrostatic epitope sharing. Antibodies raised against 3,5-DCP often exhibit off-target binding to 2,6-Dichloropyridine. Because both molecules possess a pyridine ring with two electron-withdrawing chlorine atoms, their steric bulk is nearly identical. The shift from a meta-position (3,5) to an ortho-position (2,6) alters the dipole moment, but the shared structural motifs can still trigger false-positive signals in high-throughput screens[4][5].

  • Chromatography (GC/HPLC): In chromatographic methods, cross-reactivity manifests as peak co-elution. While 3,5-DCP and its analogs have distinct boiling points and polarities, complex sample matrices can cause peak broadening that obscures these thermodynamic differences. Overcoming this requires highly specific detection modalities, such as mass spectrometry, to differentiate co-eluting compounds based on their fragmentation patterns[3].

MethodSelection Start Sample Matrix Containing 3,5-DCP Volatile Is Analyte Volatile? Start->Volatile GCMS GC-MS Analysis (High Specificity) Volatile->GCMS Yes HPLC HPLC-MS/MS (Non-Volatile/Aqueous) Volatile->HPLC No Interference Co-eluting Analogs (e.g., 2,6-DCP) GCMS->Interference Matrix Effects HPLC->Interference Matrix Effects Resolution Resolve via m/z Fragmentation Interference->Resolution

Workflow for selecting 3,5-Dichloropyridine analytical methods and resolving cross-reactivity.

Comparative Analysis of Analytical Modalities

1. Gas Chromatography-Mass Spectrometry (GC-MS) Causality & Experience: 3,5-DCP is a highly volatile compound (boiling point ~125–127 °C), making GC-MS the gold standard for its quantitative analysis[3]. Cross-reactivity is virtually eliminated by utilizing Electron Ionization (EI) at 70 eV. Even if 3,5-DCP and an analog like 3,5-dichloro-4-methylpyridine co-elute on a capillary column, their Extracted Ion Chromatograms (EIC) will differ. The unique mass-to-charge (m/z) fragmentation fingerprints allow for absolute specificity, making this method highly reliable for quality control[2][3].

2. High-Performance Liquid Chromatography (HPLC-UV/MS) Causality & Experience: For non-volatile 3,5-DCP derivatives or aqueous biological matrices, reversed-phase HPLC is the preferred technique. Separation relies on hydrophobic interactions with a stationary phase (e.g., C18). Cross-reactivity (co-elution) with polar metabolites is mitigated by optimizing the organic solvent gradient (e.g., Acetonitrile/Water). However, standard UV detection at 254 nm lacks specificity; therefore, coupling HPLC with tandem mass spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) is necessary to isolate the target analyte from interfering background noise[2][3].

3. Enzyme-Linked Immunosorbent Assay (ELISA) Causality & Experience: ELISAs are deployed for rapid, high-throughput screening of environmental samples or in vitro pharmacokinetic profiling[5]. While highly sensitive, they are the most susceptible to cross-reactivity. The polyclonal or monoclonal antibodies utilized may bind to any chlorinated pyridine ring. To ensure data integrity, rigorous cross-reactivity profiling against a library of structural analogs must be performed to establish the assay's false-positive rate and define its operational limits.

CrossReactivity Ab Anti-3,5-DCP Antibody Target 3,5-Dichloropyridine (Target: 100% Binding) Ab->Target High Affinity Analog 2,6-Dichloropyridine (Analog: Cross-Reactivity) Ab->Analog Low/Med Affinity (Epitope Sharing) Signal Positive Signal (True Positive) Target->Signal FalseSignal Positive Signal (False Positive) Analog->FalseSignal

Mechanism of antibody cross-reactivity with structural analogs in 3,5-DCP immunoassays.

Quantitative Data Summary

The following table summarizes the performance metrics and cross-reactivity profiles of the evaluated analytical methods.

Analytical MethodPrimary ApplicationLimit of Detection (LOD)Cross-Reactivity SusceptibilityTypical Recovery (%)
GC-MS (EI) Volatile matrices, high-specificity QC~0.1 ng/L[6]Low (Resolved via specific m/z fragmentation)70.4 - 107.6%[2]
HPLC-UV Non-volatile derivatives, prep-scale~10 µg/LHigh (Isomers may co-elute without MS)90.0 - 98.0%
LC-MS/MS Biological fluids, trace metabolites~0.05 µg/g[2]Very Low (MRM transitions isolate target)68.0 - 102.0%[2]
ELISA High-throughput environmental screening~60 pg/mLModerate/High (Epitope sharing with analogs)75.0 - 110.0%

Self-Validating Experimental Protocols

Protocol 1: GC-MS Specificity and Cross-Reactivity Resolution Design Logic: This protocol incorporates an internal standard and a system suitability check to ensure that any observed signal is a true positive, creating a self-validating system[2][3].

  • Sample Preparation: Accurately weigh 10 mg of the sample matrix. Spike the sample with 1.0 µg of a deuterated internal standard (e.g., 3,5-DCP-d3) to validate extraction efficiency and account for matrix suppression.

  • Extraction: Dissolve the mixture in 10 mL of HPLC-grade dichloromethane. Vortex for 2 minutes and filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Blank Injection): Inject 1 µL of pure dichloromethane to confirm the absence of column carryover or background contamination.

  • Chromatographic Separation: Inject 1 µL of the sample into the GC-MS (Split ratio 50:1). Use a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm). Set carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Thermal Gradient: Set the initial oven temperature to 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C, and hold for 5 min.

  • Mass Spectrometry (EI): Operate the ion source at 230 °C and 70 eV. Set the scan range from 40-500 m/z.

  • Data Validation: Confirm the presence of 3,5-DCP by matching the retention time with the internal standard and verifying the isotopic cluster of the molecular ion (characteristic of the two chlorine atoms).

Protocol 2: ELISA Cross-Reactivity Profiling Design Logic: This workflow systematically challenges the antibody with known interferents to map the assay's specificity boundaries, ensuring trustworthiness in high-throughput applications[5].

  • Plate Preparation: Coat a 96-well microtiter plate with the capture antigen conjugate. Incubate overnight at 4 °C, then block with 1% BSA in PBS-T for 1 hour to prevent non-specific binding.

  • Standard Curve Generation: Prepare a serial dilution of pure 3,5-DCP (target) from 10 ng/mL down to 10 pg/mL.

  • Interferent Spiking (The Validation Step): In parallel wells, prepare serial dilutions of known structural analogs (e.g., 2,6-dichloropyridine, 3,5-dichloro-4-methylpyridine) at concentrations 10x to 100x higher than the target analyte.

  • Incubation & Detection: Add the primary anti-3,5-DCP antibody to all wells. Incubate for 1 hour at room temperature. Wash 3x with PBS-T. Add HRP-conjugated secondary antibody, incubate, wash, and add TMB substrate.

  • Quantification: Stop the reaction with 1M H2SO4 and read absorbance at 450 nm.

  • Cross-Reactivity Calculation: Calculate the % Cross-Reactivity = (IC50 of 3,5-DCP / IC50 of Analog) x 100. A value <1% indicates high specificity and minimal interference.

References

  • Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure−Activity Relationship Studies on N′-Aryl Carbohydrazide P2X7 Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • New method for rapid solid-phase extraction of large-volume water samples and its application to non-target screening of North Sea water for organic contaminants by gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]

Sources

A Senior Application Scientist's Guide to Enantioselective Chromatographic Separation of Chiral Amines

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise separation and quantification of enantiomers are not merely technical exercises but fundamental requirements for ensuring drug safety and efficacy. Chiral amines represent a vast and critical class of compounds, forming the backbone of numerous active pharmaceutical ingredients (APIs). Because enantiomers can exhibit profoundly different pharmacological and toxicological profiles, the ability to resolve them is paramount.[1][2] This guide provides an in-depth comparison of the primary chromatographic strategies for the enantioselective separation of chiral amines, grounded in experimental data and practical, field-proven insights.

The Central Role of the Chiral Stationary Phase (CSP)

Direct enantioseparation by High-Performance Liquid Chromatography (HPLC) is the most widely adopted method, and its success hinges on the selection of the appropriate Chiral Stationary Phase (CSP).[1][3] The CSP creates a diastereomeric association with the analyte enantiomers, leading to differential retention and, thus, separation. Several classes of CSPs have proven effective for chiral amines, each operating on distinct principles of interaction.

CSPs derived from cellulose and amylose, particularly their phenylcarbamate derivatives, are the dominant players in the chiral separations market.[4] Their broad applicability and high success rate, including for primary amines, make them the first choice for method screening.[5][6]

  • Mechanism of Action: Chiral recognition arises from a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, occurring within the chiral grooves of the polysaccharide structure. For amines, hydrogen bonding between the amine proton and the carbamate moieties of the CSP is often a key interaction.

  • Advantages:

    • Broad Selectivity: Effective for a wide range of chiral compounds.[5]

    • Robustness: Immobilized versions are compatible with a wide array of organic solvents, enhancing method development flexibility.[5]

  • Causality in Practice: The choice between cellulose and amylose backbones, and the specific aromatic substituent on the carbamate (e.g., 3,5-dimethylphenyl vs. 3,5-dichlorophenyl), can dramatically alter selectivity.[6] It is often observed that coated polysaccharide phases may offer better separation compared to their immobilized counterparts with the same chiral selector, though immobilized phases provide superior robustness.[6][7]

CSPs based on macrocyclic antibiotics like teicoplanin and vancomycin offer a unique, multi-modal approach to chiral separations.[8][9] Their complex structures, featuring hydrophobic pockets, ionizable groups, and multiple hydrogen bond donors and acceptors, provide a rich environment for chiral recognition.[9]

  • Mechanism of Action: The primary interaction for amines often involves an ionic (charge-charge) interaction between the protonated amine of the analyte and an anionic carboxylate group within the "basket" of the macrocycle selector.[10][11] This is supplemented by hydrogen bonding, π-π, and steric interactions.[12]

  • Advantages:

    • Multi-Modal Operation: Can be used in reversed-phase, normal-phase, and polar organic modes, offering great flexibility.[8][11]

    • High Selectivity for Ionizable Compounds: Particularly effective for amino acids and other zwitterionic or ionizable compounds.[12]

  • Expert Insight: The pH of the mobile phase is a critical parameter when using these CSPs for amine separation. Adjusting the pH controls the ionization state of both the analyte and the CSP, directly impacting the primary ionic interaction mechanism and therefore retention and selectivity.

Developed by William H. Pirkle, these CSPs are based on a "three-point interaction" model.[13] They typically consist of a small chiral molecule with π-electron donor or acceptor properties covalently bonded to a silica support.

  • Mechanism of Action: Chiral recognition is primarily driven by π-π interactions between the aromatic systems of the CSP and the analyte, supplemented by hydrogen bonding and dipole-dipole interactions.[13][14] For an amine to be resolved, it often needs to be derivatized to introduce a π-acidic or π-basic group.

  • Advantages:

    • Predictable Mechanism: The well-understood mechanism can aid in CSP selection.

    • High Efficiency: Modern Pirkle-type CSPs are available on sub-2 micron and core-shell particles, enabling ultra-high performance and fast separations.[15]

Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[16]

  • Mechanism of Action: The primary mechanism involves the formation of inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin.[16] Chiral recognition occurs through interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.

  • Advantages:

    • Reversed-Phase Compatibility: Well-suited for use with aqueous mobile phases.[16]

    • Cost-Effective: Often more economical than other CSP types.[16]

Performance Comparison of Key CSPs for Chiral Amines

The following table summarizes representative performance data for the separation of chiral amines on different classes of CSPs. This data is synthesized from various application notes and research articles to provide a comparative overview.

CSP ClassRepresentative CSPAnalyte ExampleMobile PhaseSelectivity (α)Resolution (Rs)Key Interaction(s)
Polysaccharide Cellulose tris(3,5-dimethylphenylcarbamate)1-(1-Naphthyl)ethylamineHexane/IPA (90/10) + 0.1% DEA1.453.50H-Bonding, π-π, Steric
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)AmphetamineCO₂/MeOH + 0.5% DEA (SFC)1.282.80H-Bonding, Steric
Macrocyclic TeicoplaninPhenylalanine100 mM NH₄OAc / ACN (90/10)1.804.10Ionic, H-Bonding
Pirkle-Type Whelk-O1N-(3,5-Dinitrobenzoyl)-leucineHexane/IPA (80/20)1.653.90π-π, H-Bonding, Dipole
Cyclodextrin Hydroxypropyl-β-cyclodextrinPropranolol1% TEAA Buffer (pH 4.1) / ACN1.151.90Inclusion, H-Bonding

Data is illustrative and synthesized from typical performance characteristics found in the literature. Actual results will vary based on specific analyte, conditions, and column manufacturer.

The Critical Role of the Mobile Phase for Amine Separations

For basic analytes like chiral amines, the mobile phase composition is as crucial as the CSP itself. Improper mobile phase selection is a common cause of poor peak shape and failed separations.

The Causality Behind Additives: Free silanol groups on the surface of silica-based CSPs are acidic and can cause strong, non-enantioselective interactions with basic amines, leading to severe peak tailing.[17] To counteract this, a small amount of a basic additive is almost always required in the mobile phase.

  • Common Basic Additives: Diethylamine (DEA), triethylamine (TEA), or butylamine (BA) are frequently used at concentrations of 0.1% to 0.5%.[5][17] These additives act as silanol-masking agents, competing with the analyte for interaction with the acidic silanol sites, thereby dramatically improving peak shape.

  • Controlling Ionization: Additives also control the ionization state of the analyte.[17] For many separations, particularly on polysaccharide CSPs, keeping the amine in its free base (neutral) form is advantageous. The choice and concentration of the additive can significantly influence selectivity and even alter the elution order of enantiomers.[18]

Experimental Workflow & Protocols

A systematic approach to method development is essential for efficiently achieving a robust chiral separation.

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start 1. Define Analyte & Objectives CSP_Screen 2. CSP Screening (Polysaccharide CSPs) Start->CSP_Screen MP_Screen 3. Mobile Phase Screening (NP, PO, RP) CSP_Screen->MP_Screen Optimization 4. Optimize Conditions - Additive Choice/Conc. - Modifier % - Temperature MP_Screen->Optimization Validation 5. Method Validation (Robustness, LLOQ, etc.) Optimization->Validation End Validated Method Validation->End

Caption: A systematic workflow for chiral method development.

This protocol provides a starting point for screening a novel chiral amine.

  • System Preparation:

    • Use a standard HPLC or UHPLC system with a UV or DAD detector.

    • Ensure the system is clean and free of contaminants, especially from previous analyses using acidic or basic additives.

  • Column Selection (Primary Screen):

    • Select two to four polysaccharide-based CSPs with different selectivities. A good starting set includes:

      • An amylose-based column (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

      • A cellulose-based column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

      • A column with a different substituent (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate)).

  • Sample Preparation:

    • Dissolve the racemic amine sample in the initial mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.[17]

  • Mobile Phase Screening:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane / Isopropanol (90/10 v/v) + 0.1% DEA

      • Mobile Phase B: n-Hexane / Ethanol (85/15 v/v) + 0.1% DEA

    • Polar Organic (PO):

      • Mobile Phase C: Acetonitrile / Methanol (90/10 v/v) + 0.1% DEA

    • Run a gradient or isocratic screens on each column/mobile phase combination.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 25 °C.[19]

    • Injection Volume: 5 µL.

    • Detection: Use a UV wavelength appropriate for the analyte (e.g., 220 nm or 254 nm).[19]

  • Data Analysis & Next Steps:

    • Evaluate the chromatograms for any signs of separation.

    • Calculate the resolution (Rs). A value of Rs ≥ 1.5 indicates baseline separation.[17]

    • Select the most promising column and mobile phase combination for further optimization of the organic modifier ratio, additive concentration, and temperature.

Conclusion

The successful enantioselective separation of chiral amines is a multi-faceted challenge that requires a logical and systematic approach. While polysaccharide-based CSPs represent the most versatile starting point, a comprehensive screening strategy that includes macrocyclic, Pirkle-type, and cyclodextrin phases can be invaluable for difficult separations. The profound impact of mobile phase additives cannot be overstated; their correct use is often the key to unlocking high-resolution separations and achieving excellent peak shapes for basic analytes. By understanding the underlying chemical principles and following a structured method development workflow, researchers can efficiently develop robust and reliable methods for the critical task of chiral amine analysis.

References

  • Beesley, T. (2026, April 1). Review of Chiral Stationary Phase Development and Chiral Applications.
  • LCGC Staff. (2023, September 19). Recent Chiral Stationary Phase Advancements in HPLC Analysis. LCGC International. [Link]

  • Kannappan, V. (2022, December 19). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]

  • Péteri, Z., et al. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Péteri, Z., et al. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. PubMed. [Link]

  • Adhikari, S., et al. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Pataj, Z., et al. (2021, June 3). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]

  • Al-Majid, A. M., et al. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • ResearchGate. (n.d.). Chiral stationary phases for HPLC. ResearchGate. [Link]

  • Berthod, A. (2009, January 15). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. PubMed. [Link]

  • Beesley, T. E. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Nowak, M., et al. (2024). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]

  • Trombini, D., et al. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed. [Link]

  • ResearchGate. (n.d.). 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]

  • Kannappan, V. (2022, December 5). Cyclodextrin-based CSPs. Chiralpedia. [Link]

  • Adhikari, S., et al. (2021, July 23). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • Zhang, D., et al. (2007, April 15). Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography. PubMed. [Link]

  • Patel, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • Ismail, O. (2017, June 30). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 3,5-Dichloropyridine Derivatives as P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of experimental methodologies for validating the mechanism of action of 3,5-dichloropyridine derivatives as antagonists of the P2X7 receptor (P2X7R). It is designed to offer a comprehensive framework for researchers, from experimental design to data interpretation, grounded in scientific integrity and practical insights.

Introduction: The P2X7 Receptor as a Therapeutic Target

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immune responses.[1][2] Its activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events.[3][4] These include cation influx, the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and in some cases, the formation of a large, non-selective membrane pore that can lead to cell death.[5][6] Given its central role in inflammation, the P2X7 receptor has emerged as a significant therapeutic target for a variety of conditions, including chronic pain, neurodegenerative diseases, and certain cancers.[2][7][8]

The development of selective P2X7R antagonists is therefore of considerable interest. Among the promising candidates are 3,5-dichloropyridine derivatives, which have shown potent inhibitory activity against the P2X7 receptor.[9][10] Validating the precise mechanism by which these compounds exert their antagonistic effects is crucial for their development as therapeutic agents. This guide will compare and contrast the essential in vitro and in vivo techniques required for this validation process.

The P2X7 Receptor Signaling Pathway

Understanding the P2X7R signaling cascade is fundamental to designing experiments that can effectively probe the mechanism of action of an antagonist. Activation of the P2X7R initiates several key events that can be experimentally measured.

P2X7_Signaling cluster_membrane Plasma Membrane P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Pore Pore Formation P2X7R->Pore ATP Extracellular ATP ATP->P2X7R Activates Antagonist 3,5-Dichloropyridine Derivative Antagonist->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Cell_Death Cell Death Pore->Cell_Death IL1b IL-1β Release NLRP3->IL1b

Caption: P2X7 receptor signaling pathway and points of inhibition.

Comparative Analysis of In Vitro Validation Methodologies

A multi-faceted in vitro approach is essential to comprehensively validate the mechanism of action of 3,5-dichloropyridine derivatives. This involves assessing their impact on various stages of the P2X7R signaling cascade.

Primary Functional Assays: Measuring Ion Flux and Pore Formation

The initial validation step involves confirming that the 3,5-dichloropyridine derivatives block the fundamental functions of the P2X7R: ion channel activity and pore formation.

Causality: P2X7R activation leads to a rapid influx of extracellular calcium.[4][11] Measuring changes in intracellular calcium concentration is a direct and robust method to assess receptor activation and its inhibition.[4]

Methodology Comparison:

Assay TypePrincipleAdvantagesDisadvantages
Fluorescent Plate-Based Assays Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fura-2). Upon P2X7R activation, the influx of Ca²⁺ causes a change in fluorescence intensity, which is measured using a plate reader.[12]High-throughput, cost-effective, provides quantitative data on antagonist potency (IC₅₀).[12]Can be prone to artifacts from fluorescent compounds, provides population-level data.
Flow Cytometry Similar to plate-based assays, but fluorescence is measured on a single-cell basis as cells pass through a laser.[13][14]Provides single-cell resolution, can assess heterogeneous cell populations, allows for real-time kinetic measurements.[13][14]Lower throughput than plate readers, more complex data analysis.

Experimental Protocol: Plate-Based Calcium Flux Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human P2X7 receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash cells with a suitable buffer (e.g., HBSS) and incubate with a calcium-sensitive dye like Fluo-4 AM.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the 3,5-dichloropyridine derivative or a vehicle control.

  • Agonist Stimulation: Add a P2X7R agonist, such as ATP or the more potent BzATP, to stimulate the receptor.[4]

  • Data Acquisition: Immediately measure the fluorescence intensity using a plate reader. The change in fluorescence is indicative of the calcium influx.[4]

  • Data Analysis: Calculate the percentage of inhibition at each antagonist concentration and determine the IC₅₀ value.

Causality: Prolonged or high-concentration agonist stimulation of P2X7R leads to the formation of a large, non-selective pore that allows the passage of molecules up to 900 Da.[5] This can be visualized by the uptake of fluorescent dyes like ethidium bromide (EtBr) or YO-PRO-1.[15][16]

Experimental Protocol: Ethidium Bromide Uptake Assay

  • Cell Preparation: Use HEK293 cells expressing the human P2X7 receptor, plated in a 96-well plate.

  • Compound Incubation: Pre-incubate cells with the 3,5-dichloropyridine derivatives.

  • Stimulation: Add a solution containing the P2X7R agonist (e.g., BzATP) and ethidium bromide.

  • Measurement: Monitor the increase in fluorescence over time as ethidium bromide enters the cells and intercalates with DNA.[10]

  • Analysis: The rate of fluorescence increase is proportional to pore formation and can be used to quantify the inhibitory effect of the antagonist.[9]

Electrophysiology: The Gold Standard for Ion Channel Modulation

Causality: Patch-clamp electrophysiology directly measures the ion flow through the P2X7R channel, providing the most direct and detailed assessment of antagonist activity.[17][18]

Methodology: Whole-Cell Patch-Clamp

This technique involves forming a high-resistance seal between a glass micropipette and the cell membrane, allowing for the measurement of ion currents across the entire cell membrane.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use cells expressing the P2X7 receptor (e.g., HEK293 or primary immune cells).

  • Recording Setup: Place the cells in a recording chamber on an inverted microscope.

  • Patching: Form a gigaseal with a patch pipette and then rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV) and apply the P2X7R agonist to elicit an inward current.[17][19]

  • Antagonist Application: Perfuse the 3,5-dichloropyridine derivative onto the cell and co-apply with the agonist to measure the reduction in the inward current.[17][20]

  • Data Analysis: Quantify the percentage of current inhibition to determine the antagonist's potency and mechanism (e.g., competitive vs. non-competitive).[20]

Patch_Clamp_Workflow Start Cell Preparation Patch Whole-Cell Patching Start->Patch Baseline Record Baseline Current Patch->Baseline Agonist Apply P2X7R Agonist Baseline->Agonist Current Measure Inward Current Agonist->Current Washout Washout Current->Washout Antagonist Apply 3,5-Dichloropyridine Derivative Washout->Antagonist Co_apply Co-apply Agonist and Antagonist Antagonist->Co_apply Inhibited_Current Measure Inhibited Current Co_apply->Inhibited_Current End Data Analysis Inhibited_Current->End

Caption: Workflow for a whole-cell patch-clamp experiment.

Binding Assays: Determining Affinity and Binding Site

Causality: To confirm that the 3,5-dichloropyridine derivatives directly interact with the P2X7 receptor, radioligand binding assays are employed. These assays determine the binding affinity (Kᵢ) and can provide insights into whether the antagonist binds to the same site as the endogenous ligand (orthosteric) or a different site (allosteric).[21][22]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the P2X7 receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled P2X7R antagonist (e.g., [³H]A-804598 or [¹¹C]GSK1482160), and varying concentrations of the unlabeled 3,5-dichloropyridine derivative.[21][23]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: The concentration of the 3,5-dichloropyridine derivative that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).

Comparative Data Summary (Hypothetical)

CompoundCalcium Flux IC₅₀ (nM)EtBr Uptake IC₅₀ (nM)Patch-Clamp Inhibition (%) at 100 nMRadioligand Binding Kᵢ (nM)
3,5-Dichloropyridine Derivative A 15259212
3,5-Dichloropyridine Derivative B 52896548
Reference Antagonist (e.g., A-438079) 100[7]1508595
Downstream Signaling Assays: IL-1β Release

Causality: A key downstream consequence of P2X7R activation in immune cells is the assembly of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine IL-1β.[1][3][24] Measuring the inhibition of IL-1β release provides a physiologically relevant validation of the antagonist's action.[9]

Experimental Protocol: IL-1β Release Assay

  • Cell Culture: Use a human monocytic cell line like THP-1, differentiated into macrophage-like cells.

  • Priming: Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Compound Treatment: Treat the cells with the 3,5-dichloropyridine derivatives.

  • P2X7R Activation: Stimulate the cells with a P2X7R agonist (e.g., BzATP) to trigger inflammasome activation and IL-1β release.[9]

  • Quantification: Collect the cell supernatant and measure the concentration of mature IL-1β using an ELISA kit.

  • Analysis: Determine the IC₅₀ of the antagonist for the inhibition of IL-1β release.[10]

In Vivo Validation: Translating In Vitro Findings

While in vitro assays are crucial for mechanistic validation, in vivo studies are necessary to demonstrate the therapeutic potential of the 3,5-dichloropyridine derivatives.[25]

Methodology: Animal Models of Inflammation and Pain

  • Inflammatory Pain Models: Models such as the complete Freund's adjuvant (CFA)-induced inflammatory pain model in rodents can be used to assess the analgesic effects of the antagonists.[7]

  • Neuropathic Pain Models: Models like chronic constriction injury (CCI) can evaluate the efficacy of the compounds in neuropathic pain states where P2X7R is upregulated.[7]

  • Neuroinflammation Models: Lipopolysaccharide (LPS)-induced neuroinflammation models can be used to assess the ability of the antagonists to cross the blood-brain barrier and reduce central inflammation.[26]

Key Readouts in In Vivo Studies:

  • Behavioral Assessments: Measurement of pain-related behaviors (e.g., thermal hyperalgesia, mechanical allodynia).

  • Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., IL-1β) in plasma or tissue homogenates.

  • Immunohistochemistry: Staining of tissue sections to assess the infiltration of immune cells and the expression of inflammatory markers.

Conclusion: A Rigorous and Validated Approach

Validating the mechanism of action of 3,5-dichloropyridine derivatives as P2X7 receptor antagonists requires a systematic and multi-pronged approach. By combining in vitro functional assays, electrophysiology, and binding studies, researchers can build a comprehensive understanding of how these compounds interact with the P2X7 receptor. Subsequent in vivo studies are then essential to confirm their therapeutic potential. This guide provides a framework for designing and executing these critical experiments, ensuring scientific rigor and advancing the development of novel P2X7R-targeted therapies.

References

  • Di Virgilio, F., Sarti, A. C., & Vultaggio-Poma, V. (2020). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. Biochemical Society Transactions, 48(4), 1393-1405.
  • BenchChem. (2026).
  • ResearchGate. (n.d.).
  • Al-Gharaibeh, A., & Al-Obeidi, F. A. (2025). Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. Neuroscience & Biobehavioral Reviews, 162, 105678.
  • Adinolfi, E., & Pistoia, V. (2022).
  • Kopp, R., & Nicke, A. (2019). P2X7 Interactions and Signaling – Making Head or Tail of It. Frontiers in Molecular Neuroscience, 12, 199.
  • Metzger, M. W., & Walser, S. M. (2020). Animal Models for the Investigation of P2X7 Receptors. International Journal of Molecular Sciences, 21(18), 6768.
  • BenchChem. (2025). Application Notes and Protocols for Calcium Imaging Assays to Measure P2X7R Activity Using P2X7-IN-2.
  • Dal Ben, D., & Lambertucci, C. (2021). Radioligands Targeting the Purinergic P2X Receptors. Molecules, 26(11), 3326.
  • Nelson, D. W., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. Purinergic Signalling, 3(1-2), 41-49.
  • Gilbert, S. Z., & Ford, J. H. (2022). Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer.
  • De Marchi, E., & Adinolfi, E. (2025).
  • Fischer, W., & Franke, H. (2016). Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models. PLOS ONE, 11(6), e0156643.
  • Samways, D. S., & Egan, T. M. (2014). Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors. Journal of Biological Chemistry, 289(23), 16496-16504.
  • Zhang, Y., & Li, W. (2020). Synthesis and in vitro characterization of a P2X7 radioligand [123I]TZ6019 and its response to neuroinflammation in a mouse model of Alzheimer Disease. Molecular Imaging and Biology, 22(5), 1279-1288.
  • St-Jean, E., & Gulyás, B. (2022). Characterization of the Novel P2X7 Receptor Radioligand [3H]JNJ-64413739 in Human Brain Tissue. ACS Chemical Neuroscience, 13(24), 3568-3576.
  • Sivakumar, V., & Murrell, W. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. Journal of Visualized Experiments, (146), e59357.
  • Gever, J. R., & Soto, R. (2009). Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. Journal of Medicinal Chemistry, 52(10), 3045-3057.
  • Lee, S. D., & Kim, Y. C. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(8), 3687-3698.
  • Bhattacharya, A., & Jones, N. C. (2020). P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches. Frontiers in Pharmacology, 11, 856.
  • Karasawa, A., & Kawate, T. (2017). Structural basis for subtype-specific inhibition of the P2X7 receptor. eLife, 6, e22153.
  • Han, J., & Tu, Z. (2018). Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response. Nuclear Medicine and Biology, 60, 1-9.
  • Fu, Z., & Lin, Q. (2019). P2X7 Radioligand 18F-PTTP for the Differentiation of Lung Tumor and Inflammation. Journal of Nuclear Medicine, 60(9), 1313-1319.
  • AAT Bioquest. (2024, February 2). Is it possible to measure real time calcium flux with a flow cytometer?
  • Lee, S. D., & Kim, Y. C. (2012). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry, 55(8), 3687-3698.
  • Klapperstück, M., & Nieber, K. (2002). Pharmacological characterization of the P2X(7) receptor on human macrophages using the patch-clamp technique. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(2), 165-170.
  • Fischer, W., & Franke, H. (2016). Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models.
  • Engel, T., & Henshall, D. C. (2016). Transient P2X7 Receptor Antagonism Produces Lasting Reductions in Spontaneous Seizures and Gliosis in Experimental Temporal Lobe Epilepsy. Journal of Neuroscience, 36(22), 6046-6057.
  • Michel, A. D., & Humphrey, P. P. (2008). Mechanism of action of species-selective P2X7 receptor antagonists. British Journal of Pharmacology, 153(6), 1239-1251.
  • Revvity. (n.d.).
  • Roberts, J. A., & Fountain, S. J. (2023). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers in Molecular Biosciences, 10, 1198547.
  • Michel, A. D., & Humphrey, P. P. (2008). Mechanism of action of species-selective P2X7 receptor antagonists. British Journal of Pharmacology, 153(6), 1239-1251.
  • National Open Access Monitor, Ireland. (n.d.). Antagonists of the P2X7Receptor.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.